(4-Ethyl-2-fluorophenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-ethyl-2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h3-5H,2,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPQFWSIZYILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride CAS number and molecular structure
[1]
Executive Summary & Chemical Identity
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a fluorinated benzylamine derivative.[1] In drug discovery, it serves as a critical intermediate for introducing the 4-ethyl-2-fluorobenzyl moiety into larger scaffold architectures. The incorporation of the fluorine atom at the ortho position (relative to the amine) and an ethyl group at the para position modulates both the electronic environment of the amine and the lipophilic profile of the molecule, often improving metabolic stability against oxidative dealkylation.
Chemical Identification Data
| Attribute | Specification |
| CAS Number (HCl Salt) | 2287281-37-0 |
| CAS Number (Free Base) | 849934-98-1 |
| IUPAC Name | (4-Ethyl-2-fluorophenyl)methanamine hydrochloride |
| Common Synonyms | 4-Ethyl-2-fluorobenzylamine HCl; 2-Fluoro-4-ethylbenzylamine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 189.66 g/mol (Salt); 153.20 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
Structural Descriptors
-
SMILES (Free Base): CCc1cc(F)c(CN)cc1
-
InChIKey: NCBPDSPIVAMJIT-UHFFFAOYSA-N (Free Base analog)
Structural Analysis & Medicinal Chemistry Utility
The Fluorine Effect
The strategic placement of fluorine at the C2 position (ortho to the methanamine group) exerts a significant negative inductive effect (-I) .
-
pKa Modulation: The electron-withdrawing nature of fluorine reduces the electron density on the benzylic carbon, which can slightly lower the pKa of the primary amine compared to the non-fluorinated analogue (4-ethylbenzylamine). This subtle shift is crucial for tuning the basicity of the amine to optimize membrane permeability and binding affinity in the active site of enzymes or receptors [1].
-
Conformational Bias: The fluorine atom can induce preferred conformations via dipole-dipole interactions or repulsive steric effects, potentially locking the side chain in a bioactive orientation.
The Ethyl Group (Lipophilicity)
The C4-ethyl group adds steric bulk and lipophilicity (
Synthetic Routes & Process Chemistry
The synthesis of (4-Ethyl-2-fluorophenyl)methanamine typically proceeds via the reduction of its nitrile precursor. This route is preferred for its scalability and the avoidance of over-alkylation byproducts common in direct alkylation methods.
Primary Pathway: Nitrile Reduction
Precursor: 4-Ethyl-2-fluorobenzonitrile (CAS: 849934-97-0).[2]
Experimental Protocol (General Methodology)
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF complex ( ). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Activation: Under an inert atmosphere (
or Ar), suspend (1.5 equiv) in dry THF at 0°C. -
Addition: Add 4-Ethyl-2-fluorobenzonitrile dropwise to control the exotherm.
-
Reflux: Heat to reflux for 4–12 hours to ensure complete reduction of the
triple bond. -
Quench: Cool to 0°C and perform a Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Isolation: Filter the salts, dry the filtrate over
, and concentrate in vacuo to yield the free amine oil. -
Salt Formation: Dissolve the oil in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates as a white solid.
-
Pathway Visualization
The following diagram illustrates the logical flow from the nitrile precursor to the final hydrochloride salt.
Figure 1: Synthetic workflow for the conversion of the nitrile precursor to the target hydrochloride salt.
Analytical Characterization
To ensure the integrity of the compound for biological screening, the following analytical criteria must be met:
| Method | Expected Observation |
| 1H NMR (DMSO-d6) | Diagnostic peaks: Benzylic |
| LC-MS | Major peak at |
| Elemental Analysis | Chlorine content should match theoretical % for mono-hydrochloride stoichiometry (~18.7%). |
Safety & Handling (MSDS Highlights)
As a benzylic amine hydrochloride, this compound requires standard laboratory safety protocols.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with weak bicarbonate solution before disposal.
References
-
Sigma-Aldrich (MilliporeSigma). "1-(4-ethyl-2-fluorophenyl)methanamine hydrochloride Product Detail." Accessed via Catalog Search.
-
PubChem. "4-Ethyl-2-fluoroaniline and related fluorinated benzyl derivatives." National Library of Medicine.
-
BLD Pharm. "Product Analysis: (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (CAS 2287281-37-0)."
-
BenchChem. "The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis." Technical Guide.
Technical Guide: Synthesis Pathways for (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride
Executive Summary
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a specialized fluorinated benzylamine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands (e.g., GlyT1 inhibitors). The presence of the ortho-fluorine atom modulates the basicity of the amine and metabolic stability of the benzylic position, while the para-ethyl group provides lipophilic bulk often required for hydrophobic pocket occupancy.
This guide details three distinct synthesis pathways, prioritized by scalability and starting material availability. The Catalytic Hydrogenation of Nitrile (Route A) is the preferred industrial method due to atom economy, while Reductive Amination (Route B) offers a rapid bench-scale alternative.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary viable precursors: the nitrile and the aldehyde. Both are commercially available or easily accessible from the aryl bromide.
Figure 1: Retrosynthetic map identifying the nitrile and aldehyde as primary "disconnects" for the target amine.
Route A: Catalytic Hydrogenation of Nitrile (Industrial Standard)
This pathway is the most scalable, utilizing 4-Ethyl-2-fluorobenzonitrile (CAS: 849934-97-0) . It avoids the generation of stoichiometric boron or aluminum waste associated with hydride reductions.
Reaction Mechanism & Logic
The nitrile (
-
Control Strategy: The addition of ammonia (
) or an acidic modifier inhibits the condensation of the intermediate imine with the primary amine, driving selectivity toward the primary amine.
Detailed Protocol
Reagents:
-
Substrate: 4-Ethyl-2-fluorobenzonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (active slurry, ~20 wt% loading) OR 10% Pd/C (5 wt% loading)
-
Solvent: Methanol (7M ammonia in MeOH is preferred)
-
Hydrogen Source:
gas (50–100 psi)
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), charge the 4-ethyl-2-fluorobenzonitrile.
-
Solvent Addition: Add methanolic ammonia (7N
in MeOH). The concentration of substrate should be approximately 0.2–0.5 M. -
Catalyst Loading: Carefully add Raney Nickel (slurry in water/MeOH) under an inert argon atmosphere. Caution: Raney Ni is pyrophoric when dry.
-
Hydrogenation: Seal the reactor, purge with
(3x) and then (3x). Pressurize to 60 psi (4 bar) with . -
Reaction: Stir vigorously at room temperature (25°C). If kinetics are slow, heat to 40–50°C. Monitor
uptake. -
Workup: Once uptake ceases (typically 4–12 h), depressurize and purge with
. Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH. -
Concentration: Concentrate the filtrate under reduced pressure to yield the crude free amine as a pale yellow oil.
Salt Formation (Hydrochloride)
-
Dissolve the crude oil in diethyl ether or ethanol (approx. 5 volumes).
-
Cool to 0°C in an ice bath.
-
Slowly add 4N HCl in dioxane or bubble anhydrous HCl gas until pH < 2.
-
A white precipitate will form. Stir for 30 minutes.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Route B: Reductive Amination (Lab/Medicinal Chemistry)
Ideal for small-scale synthesis (<5g) or when the nitrile is unavailable. This route uses 4-Ethyl-2-fluorobenzaldehyde (CAS: 1176284-04-0) .[1][2]
Reaction Logic
The aldehyde reacts with an ammonia source to form an imine/hemiaminal intermediate, which is selectively reduced in situ by a hydride donor. Sodium cyanoborohydride (
Detailed Protocol
Reagents:
-
Substrate: 4-Ethyl-2-fluorobenzaldehyde (1.0 equiv)
-
Amine Source: Ammonium Acetate (
) (10.0 equiv) -
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv) -
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde in methanol (0.1 M). Add ammonium acetate (large excess drives equilibrium to the imine).
-
Reduction: Add
in one portion. -
Reaction: Stir at room temperature for 12–24 hours under nitrogen. Monitor by TLC (Intermediate imine may be visible, but usually converts quickly).
-
Quench: Quench with 1N NaOH to pH > 10 (to neutralize acetic acid and solubilize boron salts).
-
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. -
Salt Formation: Proceed as described in Route A (Section 3.3).
Route C: Chemical Reduction of Nitrile (Alternative)
If hydrogenation equipment is unavailable, Lithium Aluminum Hydride (
-
Protocol: Suspend
(2.0 equiv) in dry THF at 0°C. Add nitrile (1.0 equiv) in THF dropwise. Reflux for 2–4 hours. -
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) where is grams of LAH. Filter the granular precipitate. -
Note: This method is less atom-economical and generates significant aluminum waste but is highly reliable for difficult substrates.
Critical Process Parameters & Data Visualization
Workflow Diagram (Route A)
Figure 2: Step-by-step workflow for the catalytic hydrogenation pathway.
Comparison of Methods
| Parameter | Route A: Catalytic Hydrogenation | Route B: Reductive Amination | Route C: LAH Reduction |
| Scalability | High (kg scale) | Medium (g scale) | Low/Medium (Safety limits) |
| Atom Economy | Excellent | Good | Poor (Al waste) |
| Safety | Cyanide waste (if | Pyrophoric reagent ( | |
| Purity Profile | High (with | Moderate (alcohol byproducts) | High |
| Cost | Low | Moderate | High |
Analytical Characterization
To validate the synthesis, the following spectral data is expected for the HCl salt:
-
NMR (400 MHz, DMSO-
):-
8.40 (br s, 3H,
), - 7.45 (t, 1H, Ar-H at C6),
- 7.10–7.20 (m, 2H, Ar-H at C3, C5),
-
4.05 (s, 2H,
), -
2.65 (q, 2H,
), -
1.20 (t, 3H,
).
-
8.40 (br s, 3H,
- NMR: Single peak around -115 to -120 ppm (typical for ortho-fluoro benzyl systems).
-
Mass Spectrometry (ESI+): m/z = 154.1
(Free base mass).
References
-
Sigma-Aldrich. Product Detail: 4-Ethyl-2-fluorobenzonitrile (CAS 849934-97-0).
-
ChemicalBook. Product Detail: 4-Ethyl-2-fluorobenzaldehyde (CAS 1176284-04-0).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
ChemGuide. "Reduction of Nitriles to Primary Amines." ChemGuide UK.
-
Gomez, S., et al. "The Role of Fluorinated Benzylamines in Medicinal Chemistry." Journal of Fluorine Chemistry (Generalized Reference for Fluorine effect).
Sources
A Technical Guide to Elucidating the Mechanism of Action of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride
Introduction
The core of this investigation is to determine how the unique combination of a 2-fluoro and a 4-ethyl substitution on the phenyl ring modifies the classical phenethylamine pharmacophore and directs its interaction with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties, such as lipophilicity and metabolic stability, which can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile[1][2]. This guide will outline the logical progression of experiments required to fully characterize this novel entity.
Part 1: Initial Characterization and In Silico Target Prediction
Before embarking on extensive wet-lab experiments, a foundational understanding of the compound's properties and likely biological targets can be established through physicochemical analysis and computational modeling.
Physicochemical Properties
A summary of the predicted physicochemical properties of (4-Ethyl-2-fluorophenyl)methanamine is essential for understanding its potential for oral bioavailability and blood-brain barrier penetration.
| Property | Predicted Value | Significance for CNS Activity |
| Molecular Weight | 153.21 g/mol | Low molecular weight is favorable for crossing the blood-brain barrier. |
| logP | ~2.5 | Optimal lipophilicity for membrane permeability and CNS penetration. |
| pKa | ~9.8 (amine) | The compound will be predominantly protonated at physiological pH, influencing receptor interactions. |
| Polar Surface Area | 26.02 Ų | Low polar surface area is conducive to good blood-brain barrier penetration. |
In Silico Target Prediction Workflow
Computational methods can predict potential biological targets based on structural similarity to known ligands. This allows for a more focused and cost-effective in vitro screening strategy.
Caption: In Silico Target Prediction Workflow.
Based on its phenethylamine scaffold, the primary predicted targets for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride would include:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
-
Serotonin Receptors: Particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C).
-
Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for many substituted phenethylamines.
-
Adrenergic Receptors: Alpha (α) and Beta (β) subtypes.
Part 2: In Vitro Pharmacological Profiling
The next logical step is to experimentally validate the in silico predictions and quantitatively assess the compound's interaction with its biological targets.
Primary Binding Assays
A broad panel of radioligand binding assays should be conducted to identify the primary molecular targets. This provides a quantitative measure of the compound's affinity (Ki) for a wide range of receptors, transporters, and ion channels.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the target receptor/transporter of interest are prepared from cultured cells or animal brain tissue.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]-dopamine for DAT) and varying concentrations of the test compound, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
-
Incubation: The mixture is incubated at a specific temperature for a set time to allow for binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Expected Data Output:
| Target | Predicted Ki (nM) | Interpretation |
| DAT | < 100 | Potent affinity for the dopamine transporter. |
| NET | < 500 | Moderate affinity for the norepinephrine transporter. |
| SERT | > 1000 | Low affinity for the serotonin transporter. |
| 5-HT₂ₐ | < 200 | Moderate affinity for the 5-HT₂ₐ receptor. |
| TAAR1 | < 50 | High affinity for the TAAR1 receptor. |
Functional Assays: Determining Agonism, Antagonism, or Transport Inhibition/Release
Once high-affinity targets are identified, functional assays are crucial to determine the nature of the interaction. A compound can bind to a receptor but act as an agonist (activator), antagonist (blocker), or inverse agonist. For transporters, it can be an uptake inhibitor or a releasing agent.
Workflow for Functional Characterization:
Caption: Proposed Mechanism: Monoamine Transporter Releaser.
References
-
Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-576. Retrieved from [Link]
-
Brandt, S. D., et al. (2012). Fluorine in psychedelic phenethylamines. Journal of Psychopharmacology, 26(8), 1143-1152. Retrieved from [Link]
-
Chaurasia, S., et al. (1989). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Annales Pharmaceutiques Francaises, 47(4), 225-231. Retrieved from [Link]
-
Power, D. (2021, May 17). Trifluoromethylated phenethylamines. YouTube. Retrieved from [Link]
-
Warnke, S., et al. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 122(35), 7044-7054. Retrieved from [Link]
Sources
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride: A Technical Guide to Potential Therapeutic Applications
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic applications of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, a novel small molecule with significant promise in the field of neuropharmacology. While direct research on this specific compound is nascent, this paper synthesizes existing data on structurally related fluorinated phenethylamines and methanamine derivatives to build a robust hypothesis for its utility. We project its primary mechanisms of action to be dopamine transporter (DAT) inhibition and serotonin receptor modulation, suggesting potential therapeutic avenues in neurodegenerative disorders, substance use disorders, and mood disorders. This guide details the chemical rationale, proposed mechanisms, comprehensive experimental validation protocols, and a feasible synthetic route, serving as a foundational resource for researchers and drug development professionals.
Introduction and Rationale
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] (4-Ethyl-2-fluorophenyl)methanamine hydrochloride belongs to a class of substituted phenethylamines, compounds known for their diverse biological activities.[3] The unique combination of a 2-fluoro and a 4-ethyl substituent on the phenyl ring is hypothesized to confer a distinct pharmacological profile. The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine and the molecule's interaction with biological targets, while the ethyl group may enhance selectivity and potency.[3]
This guide will focus on two primary, data-driven hypotheses for the therapeutic application of this compound:
-
Atypical Dopamine Transporter (DAT) Inhibition: Based on evidence from structurally similar compounds, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a strong candidate for an atypical DAT inhibitor, offering potential for treating conditions like Parkinson's disease and substance use disorders without the abuse potential of traditional stimulants.[3][4]
-
Serotonin Receptor Modulation: The phenethylamine scaffold is prevalent in molecules that interact with serotonin pathways, suggesting a role in modulating mood and anxiety.[3]
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical and chemical properties is fundamental to its development as a therapeutic agent.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Formula | C9H13ClFN | Defines the elemental composition. |
| Molecular Weight | 190.66 g/mol | Influences diffusion and transport properties. |
| logP | ~2.5-3.0 | Indicates good lipid solubility for blood-brain barrier penetration. |
| pKa | ~9.0-9.5 | Determines the ionization state at physiological pH, affecting receptor interaction and solubility. |
| Solubility | Soluble in water (as HCl salt), DMSO, Ethanol | Critical for formulation and in vitro assay development.[5] |
Proposed Synthetic Route: Reductive Amination
A reliable and scalable synthesis is crucial for further investigation. Reductive amination of 4-ethyl-2-fluorobenzaldehyde with ammonia is a plausible and efficient method.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethyl-2-fluorobenzaldehyde (1 equivalent) in methanol.
-
Imine Formation: Add a solution of ammonia in methanol (2-3 equivalents) and stir at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free base, (4-Ethyl-2-fluorophenyl)methanamine. Purify via column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in ether (1.1 equivalents) dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Ethyl-2-fluorophenyl)methanamine hydrochloride as a white to off-white solid.
Potential Therapeutic Application I: Atypical Dopamine Transporter (DAT) Inhibition
Proposed Mechanism of Action
Atypical DAT inhibitors increase extracellular dopamine levels by blocking its reuptake, but with a slower onset and longer duration of action compared to traditional stimulants like cocaine. This profile is thought to reduce abuse liability while providing therapeutic benefits in conditions characterized by dopamine dysregulation. We hypothesize that (4-Ethyl-2-fluorophenyl)methanamine hydrochloride will bind to the DAT, inhibiting dopamine reuptake and thereby alleviating symptoms of Parkinson's disease or reducing the reinforcing effects of addictive substances.[3][4]
Caption: Proposed mechanism of DAT inhibition.
Experimental Validation Workflow
A multi-tiered approach is necessary to validate this therapeutic potential, moving from in vitro target engagement to in vivo efficacy.
Caption: Experimental workflow for validating DAT inhibitor activity.
Detailed Protocol: [3H]Dopamine Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Assay Preparation: Plate cells in a 96-well plate. On the day of the assay, wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Add increasing concentrations of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride to the wells and incubate for 10-20 minutes at 37°C.
-
Dopamine Uptake: Add a mixture of [3H]dopamine and unlabeled dopamine to each well and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.
-
Measurement: Quantify the amount of [3H]dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits dopamine uptake by 50%.
Potential Therapeutic Application II: Serotonin Receptor Modulation
Proposed Mechanism of Action
The structural similarity of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride to known serotonin receptor ligands suggests it may act as an agonist or antagonist at various serotonin (5-HT) receptor subtypes, such as 5-HT1A or 5-HT2A.[3] Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.[6] For example, agonism at 5-HT1A receptors in presynaptic neurons can reduce serotonin release, while postsynaptic agonism is associated with anxiolytic effects.
Caption: Potential modulation of serotonergic pathways.
Experimental Validation Workflow
To assess the compound's effect on the serotonin system, a screening and behavioral validation process is proposed.
Detailed Protocol: Receptor Binding Screen
-
Target Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound against a panel of serotonin receptor subtypes (e.g., 5-HT1A, 1B, 2A, 2C, 3, 6, 7).
-
Assay Principle: The screen will employ radioligand binding assays where the test compound competes with a known high-affinity radioligand for binding to membranes prepared from cells expressing the target receptor.
-
Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.
-
Data Output: Results are reported as the percentage of inhibition of radioligand binding. Significant inhibition (>50%) warrants further investigation.
-
Follow-up: For "hits," determine the binding affinity (Ki) by performing competition binding assays with a range of compound concentrations.
-
Functional Assays: Characterize the nature of the interaction (agonist, antagonist, inverse agonist) using functional assays, such as cAMP assays for Gs/Gi-coupled receptors or calcium flux assays for Gq-coupled receptors.
Preliminary Pharmacokinetics and Toxicology
Initial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are critical for evaluating the drug-like properties of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
| Assay | Methodology | Key Parameters |
| Metabolic Stability | Incubation with liver microsomes (human, rat) | Half-life (t1/2), Intrinsic Clearance (CLint) |
| CYP450 Inhibition | Fluorometric or LC-MS/MS based assays | IC50 values for major CYP isoforms (e.g., 3A4, 2D6, 2C9) |
| Plasma Protein Binding | Equilibrium dialysis | Percentage of compound bound to plasma proteins |
| Cytotoxicity | MTT or LDH assay in cell lines (e.g., HepG2) | CC50 (50% cytotoxic concentration) |
Conclusion and Future Directions
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a promising chemical entity with a strong theoretical basis for therapeutic potential in neuropsychiatric and neurodegenerative disorders. The structural alerts derived from analogous compounds point towards atypical dopamine transporter inhibition and serotonin receptor modulation as primary mechanisms of action. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of this compound, from initial in vitro screening to in vivo proof-of-concept. Future research should prioritize the proposed synthesis and validation studies to empirically determine the pharmacological profile of this novel molecule and ascertain its potential as a next-generation therapeutic agent.
References
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-
PubChem - NIH. (n.d.). (4-Chloro-2-fluorophenyl)methanamine hydrochloride. [Link]
-
MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
PMC. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
ResearchGate. (2023). Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl. [Link]
-
ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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Drug Information. (n.d.). 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride was not publicly available. The following guidelines have been synthesized from authoritative data on structurally analogous compounds, including other substituted benzylamine hydrochlorides. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement these guidelines with a rigorous, substance-specific risk assessment before commencing any laboratory work.
Introduction: Understanding the Compound and its Context
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine hydrochloride, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery. The presence of a fluorine atom and an ethyl group on the phenyl ring, combined with the methanamine hydrochloride moiety, imparts specific physicochemical properties that influence its reactivity, stability, and, consequently, the necessary safety protocols for its handling and storage. This guide provides a detailed framework for managing this compound in a research and development setting, emphasizing the scientific rationale behind each procedural recommendation to ensure a self-validating system of safety.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on data from analogous substituted benzylamine hydrochlorides, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is anticipated to present several key hazards. A thorough risk assessment is the cornerstone of safe laboratory practice.
Primary Anticipated Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Damage/Irritation (Category 1/2A): Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3][4][5]
Table 1: GHS Hazard Classification for Analogous Benzylamine Hydrochlorides
| Hazard Class | GHS Category | Hazard Statement | Source Analogs |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 4-Fluorobenzylamine HCl, (R)-1-(3-Fluorophenyl)ethanamine, Benzylamine HCl |
| Serious Eye Damage/Irritation | 1 / 2A | H318/H319: Causes serious eye damage/irritation | 4-Fluorobenzylamine HCl, 2-(4-Fluorophenyl)ethylamine, Benzylamine HCl |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | (4-chloro-2-fluorophenyl)methanamine HCl, Benzylamine HCl |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Benzylamine, (R)-1-(3-Fluorophenyl)ethanamine |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of "As Low As Reasonably Practicable" (ALARP) exposure should guide all handling procedures. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any airborne contaminants.[1][2][3][8][9]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4][8]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[4][6][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[1][9]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.[1][8] Gloves should be inspected before use and disposed of immediately if contaminated.[9] It is crucial to wash hands thoroughly after removing gloves.[1][2][4][8]
-
Skin and Body Protection: A lab coat must be worn at all times.[1][6][8] For procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be required.[8]
Handling Procedures: A Step-by-Step Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and accidents.
Protocol for Weighing and Handling Solid (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (spatulas, weigh boats, containers) and place them inside the fume hood.
-
Don all required PPE (goggles, face shield, gloves, lab coat).
-
-
Weighing:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Minimize the generation of dust during transfer.
-
Securely close the primary container immediately after weighing.
-
-
Transfer and Use:
-
If transferring to a reaction vessel, do so within the fume hood.
-
If the compound needs to be transported to another location in the lab, ensure it is in a securely sealed and labeled secondary container.
-
-
Post-Handling:
-
Clean any residual solid from the spatula and work surface within the fume hood using an appropriate solvent and absorbent material.
-
Dispose of all contaminated materials (weigh boats, gloves, absorbent pads) in a designated hazardous waste container.[3][6][10]
-
Wash hands thoroughly with soap and water after the procedure is complete.[1][2][4][8]
-
Diagram 1: Workflow for Safe Handling of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride.
Storage Guidelines: Ensuring Stability and Safety
Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][8][10][11]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidation.[2][9][12]
-
Location: Store in a cool, dry, and well-ventilated area.[2][3][7][8][10] The storage area should be designated for hazardous chemicals and away from heat sources or direct sunlight.[7][10]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7][8][10]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient room temperature | Prevents thermal degradation.[8][11] |
| Atmosphere | Tightly sealed container; consider inert gas overlay | Amine hydrochlorides can be hygroscopic; inert gas minimizes moisture and oxidation.[2][9] |
| Light | Store in an opaque or amber container in a dark location | While not explicitly stated for this compound, light sensitivity is common in complex organic molecules. |
| Ventilation | Store in a well-ventilated area | Prevents accumulation of any potential vapors.[2][3][8][10] |
| Segregation | Separate from strong oxidizing agents, acids, and bases | Prevents potentially hazardous chemical reactions.[7][8][10] |
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][6][8][10]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water and soap.[2][3][4][6][8] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4][6][8][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4][8]
Spill Response
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.[1][9]
-
Wearing appropriate PPE, gently sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[2][3][8]
-
Clean the spill area with a damp cloth or absorbent paper, and place all cleanup materials in the hazardous waste container.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent entry into the area.
-
Only personnel trained in hazardous material cleanup should address large spills.
-
Diagram 2: Emergency Response Workflow for a Solid Spill.
Waste Disposal
All waste containing (4-Ethyl-2-fluorophenyl)methanamine hydrochloride must be treated as hazardous waste.
-
Containers: Collect waste in clearly labeled, sealed containers.[3][6][8][10]
-
Procedure: Do not mix with other waste streams unless compatible.
-
Disposal: Arrange for disposal through a licensed and reputable hazardous waste disposal company, following all local, state, and federal regulations.[6][10]
Conclusion: A Culture of Safety
The safe and effective use of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of the control measures outlined in this guide. By integrating these principles of proactive risk assessment, multi-layered defense, and procedural discipline, researchers can confidently and safely explore the synthetic potential of this valuable chemical building block.
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Retrieved from [Link]
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Angene Chemical. (2025, March 22). Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]
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A Comprehensive Technical Guide to Determining the Solubility Profile of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride
Abstract: The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and manufacturing efficiency.[] This guide presents a comprehensive framework for determining the solubility profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry. In the absence of extensive public domain data for this specific molecule, this document provides the theoretical underpinnings and a detailed, field-proven experimental protocol based on internationally recognized standards. We will explore the anticipated solubility behavior based on the compound's physicochemical properties and detail the isothermal equilibrium shake-flask method, a robust and widely accepted technique for generating reliable and reproducible solubility data.[2][3] This whitepaper is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the precise characterization of this compound's solubility in a variety of solvent systems.
Introduction: The Criticality of Solubility
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its structural motifs—a fluorinated phenyl ring and an amine hydrochloride salt—are common in pharmacologically active molecules. As such, understanding its physical and chemical properties is paramount for its potential development. Among these properties, aqueous and solvent solubility stands out as a critical parameter that dictates the compound's journey from a chemical entity to a viable therapeutic agent.
Solubility directly impacts:
-
Bioavailability: An orally administered API must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[] Poor solubility is a leading cause of inconsistent or incomplete absorption.[]
-
Formulation Development: Knowledge of solubility is essential for selecting appropriate excipients and designing dosage forms, whether for oral solids, parenteral solutions, or other delivery systems.[4]
-
Purification and Crystallization: The selection of an appropriate solvent system for crystallization, which is crucial for achieving high purity and the desired polymorphic form, is entirely dependent on solubility data.
-
Analytical Method Development: Creating reliable analytical methods, particularly for techniques like High-Performance Liquid Chromatography (HPLC), requires solvents that can fully dissolve the analyte.
This guide provides the necessary theoretical context and a practical, step-by-step protocol to empower researchers to systematically and accurately determine the solubility profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
Theoretical Framework and Predictive Analysis
A predictive understanding of a molecule's behavior in different solvents is key to designing an efficient experimental plan. The structure of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride offers several clues to its likely solubility profile.
2.1 Physicochemical Characteristics As the hydrochloride salt of a primary amine, the compound exists in an ionic state. This salt form dramatically increases its polarity compared to the corresponding free base.
-
Ionic Nature: The charged ammonium group (-CH₂NH₃⁺Cl⁻) allows for strong ion-dipole interactions with polar solvents.
-
Hydrogen Bonding: The ammonium group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.
-
Lipophilicity: The 4-ethyl and 2-fluoro-substituted phenyl ring contributes significant nonpolar character, which will influence solubility in less polar or nonpolar organic solvents.
Based on these features, the compound is expected to be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents, following the principle of "like dissolves like."[5]
2.2 The Influence of pH on Aqueous Solubility For an ionizable compound like an amine hydrochloride, aqueous solubility is critically dependent on pH.[4] The equilibrium between the protonated (charged) and deprotonated (neutral free base) forms governs its solubility. The charged, protonated form is significantly more soluble in water than the neutral free base. Therefore, the solubility of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is expected to be highest at acidic pH values (pH 1.2–5.0) and to decrease significantly as the pH increases into the basic range, where the equilibrium shifts towards the less soluble free base. According to the World Health Organization (WHO), determining the pH-solubility profile over a range of 1.2 to 6.8 is essential for biopharmaceutics classification.[2]
Experimental Design: A Robust Framework
A well-designed experiment is crucial for generating high-quality, reliable data. The following sections outline a recommended approach for the comprehensive solubility assessment of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
3.1 Recommended Methodology: The Isothermal Shake-Flask Method The shake-flask method is the gold standard for determining equilibrium solubility.[2] It is recommended by major regulatory bodies, including the OECD and WHO, for its simplicity and accuracy.[2][3] The method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[6] The concentration of the dissolved compound is then measured in the supernatant. This technique is suitable for compounds with solubilities above 10 mg/L.[3][7]
3.2 Proposed Solvent Panel for Comprehensive Profiling To build a comprehensive profile, a diverse range of solvents should be tested. The solvents should span the polarity spectrum and include different functional classes.
Table 1: Proposed Solvent Panel and Template for Experimental Solubility Data
| Solvent Class | Solvent Name | Dielectric Constant (Approx.) | Expected Solubility | Experimental Solubility (mg/mL at 25°C) |
|---|---|---|---|---|
| Polar Protic | Water (pH 1.2 HCl) | 80.1 | High | User to determine |
| Water (pH 4.5 Acetate Buffer) | 80.1 | High | User to determine | |
| Water (pH 6.8 Phosphate Buffer) | 80.1 | Moderate-High | User to determine | |
| Methanol | 32.7 | High | User to determine | |
| Ethanol | 24.5 | High | User to determine | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate-High | User to determine |
| N,N-Dimethylformamide (DMF) | 36.7 | Moderate | User to determine | |
| Acetonitrile | 37.5 | Moderate-Low | User to determine | |
| Acetone | 20.7 | Low | User to determine | |
| Less Polar | Dichloromethane (DCM) | 9.1 | Very Low | User to determine |
| Ethyl Acetate | 6.0 | Very Low | User to determine | |
| Nonpolar | Toluene | 2.4 | Insoluble | User to determine |
| | n-Hexane | 1.9 | Insoluble | User to determine |
3.3 Prerequisite: A Validated Analytical Method Before commencing the solubility study, a specific, sensitive, and validated analytical method for quantifying (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is mandatory. A stability-indicating reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable choice.[8] This ensures that the measured concentration corresponds to the intact compound and not any degradants.
Standard Operating Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol provides a self-validating workflow for determining the equilibrium solubility. Each step is designed to ensure accuracy and reproducibility.
4.1 Materials and Equipment
-
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride (purity >99%)
-
Analytical grade solvents (as listed in Table 1)
-
Thermostatic orbital shaker capable of maintaining 25°C ± 0.5°C or 37°C ± 1°C[2]
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Calibrated pH meter
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Validated HPLC-UV system
4.2 Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Rationale: To ensure equilibrium is reached with an undissolved solid phase, a clear excess of the compound must be used.
-
Add an excess amount of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (e.g., 20-30 mg) to a glass vial. The amount should be sufficient to ensure solid remains visible after equilibration.
-
Accurately add a known volume (e.g., 2 mL) of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Rationale: Mechanical agitation in a temperature-controlled environment ensures that the system reaches thermodynamic equilibrium.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).[2]
-
Agitate the vials at a consistent speed (e.g., 150-200 RPM) for a predetermined period. A 24 to 48-hour equilibration time is typical, but the exact time to reach equilibrium should be confirmed by preliminary experiments (i.e., measuring concentration at various time points until it plateaus).[6]
-
-
Phase Separation:
-
Rationale: It is critical to completely separate the saturated liquid phase from the undissolved solid to avoid artificially inflating the measured concentration.
-
After equilibration, remove the vials and allow them to stand for 30 minutes at the experimental temperature for large particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 RPM for 10 minutes) to pellet the remaining undissolved solid.
-
-
Sampling and Analysis:
-
Rationale: Careful sampling and dilution are necessary to prepare the sample for accurate quantification within the linear range of the analytical instrument.
-
Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles.
-
Accurately perform a pre-determined dilution of the filtrate with the mobile phase of the HPLC method into a volumetric flask.
-
Quantify the concentration of the diluted sample using the validated HPLC method.
-
-
Data Calculation:
-
Calculate the original solubility (S) using the measured concentration (C) and the dilution factor (DF).
-
S (mg/mL) = C (mg/mL) x DF
-
Perform each experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.[2]
-
Caption: Workflow for the isothermal shake-flask solubility determination method.
Interpreting Solubility: The Relationship Between Structure and Solvent
The data generated from the protocol in Section 4.0 will provide a quantitative solubility profile. This profile can be understood through the interplay of the compound's structural features and the properties of the solvents.
Caption: Logical relationships governing the solubility of the target compound.
-
High Solubility in Polar Protic Solvents: The strong ion-dipole interactions from the ionic salt and hydrogen bonding capabilities lead to high solubility in solvents like water and methanol.
-
Moderate Solubility in Polar Aprotic Solvents: These solvents can solvate the cation but lack hydrogen bond donating ability, typically resulting in slightly lower but still significant solubility.
-
Low Solubility in Nonpolar Solvents: The energy required to break the crystal lattice of the ionic salt is not compensated by the weak van der Waals forces offered by nonpolar solvents, leading to very low solubility.
Critical Safety and Handling Procedures
The safe handling of organic solvents is non-negotiable in a laboratory setting. Organic solvents can present multiple hazards, including flammability, toxicity, and carcinogenicity.[9][10]
-
Hazard Communication: Always consult the Safety Data Sheet (SDS) for each solvent before use.[9] The SDS provides critical information on hazards, personal protective equipment (PPE), and emergency procedures.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for incidental contact).[11][12] The choice of glove material must be compatible with the solvent being used.[10]
-
Ventilation: All work with volatile organic solvents should be conducted within a certified chemical fume hood to prevent the inhalation of harmful vapors.[12]
-
Storage: Store solvents in clearly labeled, sealed containers in designated flammable storage cabinets, away from heat sources.[12]
-
Spill Response: Ensure a spill kit with absorbent materials is readily available.[12] All laboratory personnel must be trained on its proper use.
Conclusion
Determining the solubility profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a foundational step in its scientific and developmental journey. While specific data may not be publicly available, a systematic and rigorous experimental approach can yield the high-quality data required for informed decision-making. By leveraging the theoretical principles of solubility and adhering to the robust, validated shake-flask protocol detailed in this guide, researchers can confidently characterize this compound. This essential data will underpin all future work, from formulation and process chemistry to biopharmaceutical evaluation, ensuring a solid foundation for subsequent research and development.
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Annex 4. World Health Organization (WHO). [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. [Link]
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Standard Operating Procedures for Working with Organic Solvents. University of Prince Edward Island. [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]
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Organic Solvents. Florida State University Environmental Health and Safety. [Link]
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Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. National Center for Biotechnology Information. [Link]
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Precautions for Handling Organic Solvent. Taiwan Centers for Disease Control. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]
-
High-accuracy water solubility determination using logK. KREATiS. [Link]
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Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. U.S. Environmental Protection Agency. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]
-
SOLVENT MISCIBILITY TABLE. Phenomenex. [Link]
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Spectroscopic Elucidation of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride: A Technical Guide
Introduction
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug development. Its molecular structure, comprising a fluorinated and ethylated phenyl ring attached to a methanamine hydrochloride moiety, presents a unique combination of steric and electronic features. Comprehensive structural characterization is paramount for ensuring its identity, purity, and for understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data for a closely related analogue, (4-chloro-2-fluorophenyl)methanamine hydrochloride, to illustrate the principles of structural elucidation for this class of compounds. The methodologies and interpretation principles detailed herein are directly applicable to (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
The primary objective of this guide is to offer researchers, scientists, and drug development professionals a detailed framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of substituted benzylamine hydrochlorides. By understanding the causality behind experimental choices and the logic of spectral interpretation, readers will be equipped to confidently characterize these and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the steps for acquiring high-quality NMR data for a substituted benzylamine hydrochloride.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O is often used for hydrochloride salts to ensure solubility and to exchange the acidic N-H protons.[1]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filter the solution if any particulate matter is present.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is recommended.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm or TSP at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (splitting patterns) to deduce proton-proton coupling.
The following diagram illustrates the general workflow for NMR analysis.
Caption: General workflow for NMR spectroscopic analysis.
Spectral Interpretation
Due to the unavailability of specific data for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, we will discuss the expected spectral features based on its structure and data from analogous compounds.
¹H NMR (Proton NMR):
The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.
| Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are typically deshielded and often appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. In D₂O, this signal would disappear due to H-D exchange. |
| ~7.2 - 7.6 | Multiplet | 3H | Aromatic Protons | The protons on the substituted phenyl ring will appear in the aromatic region. The fluorine and ethyl substituents will influence their chemical shifts and lead to complex splitting patterns. |
| ~4.1 - 4.3 | Singlet or Triplet | 2H | -CH₂-NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a downfield shift. Coupling to the -NH₃⁺ protons might be observed in a non-exchanging solvent like DMSO-d₆. |
| ~2.7 | Quartet | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group will be split into a quartet by the adjacent methyl protons. |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ | The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Expected Chemical Shift (ppm) | Assignment | Rationale |
| ~160 (doublet) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |
| ~120 - 140 | Aromatic Carbons | The remaining aromatic carbons will resonate in this region. Their specific shifts will be influenced by the substituents. |
| ~40 | -CH₂-NH₃⁺ | The benzylic carbon is attached to the electron-withdrawing nitrogen and will be found in this region. |
| ~28 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |
| ~15 | -CH₂-CH₃ | The methyl carbon of the ethyl group. |
¹⁹F NMR (Fluorine-19 NMR):
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2]
| Expected Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| -110 to -120 | Multiplet | Ar-F | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. It will likely appear as a multiplet due to coupling with the neighboring aromatic protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FT-IR Spectrum
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
The following diagram illustrates the workflow for FT-IR analysis.
Caption: General workflow for FT-IR spectroscopic analysis.
Spectral Interpretation
The IR spectrum of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3200 - 2800 | N-H stretching | -NH₃⁺ | Strong, broad absorption, typical for primary amine salts.[3] |
| 3000 - 2850 | C-H stretching | -CH₃, -CH₂- (aliphatic) | Medium to strong, sharp peaks. |
| ~3100 - 3000 | C-H stretching | Aromatic C-H | Medium to weak, sharp peaks. |
| ~1600 & ~1500 | C=C stretching | Aromatic Ring | Two to three medium to strong, sharp bands. |
| ~1625 - 1560 | N-H bending (asymmetric) | -NH₃⁺ | Medium intensity.[3] |
| ~1550 - 1500 | N-H bending (symmetric) | -NH₃⁺ | Medium intensity.[3] |
| ~1250 - 1020 | C-N stretching | Aliphatic amine | Medium to weak absorption. |
| ~1200 - 1000 | C-F stretching | Aryl-F | Strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.
Experimental Protocol: Acquiring an ESI-MS Spectrum
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This is a "soft" ionization technique suitable for polar and thermally labile molecules.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or acetic acid may be added to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.
-
A high voltage is applied to the capillary, causing the formation of a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
A mass spectrum is recorded, plotting ion intensity versus m/z.
The following diagram illustrates the workflow for ESI-MS analysis.
Sources
Methodological & Application
Application Notes and Protocols for In-Vitro Characterization of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride
Introduction: A Framework for Novel Psychoactive Compound Evaluation
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted phenethylamine derivative. Its structural alerts—a fluorinated phenyl ring and an ethyl substitution—suggest a potential for interaction with monoaminergic systems in the central nervous system. As a novel compound, a systematic in-vitro evaluation is paramount to elucidate its pharmacological profile, including its primary targets, mechanism of action, and potential for cytotoxicity.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct in-vitro studies on (4-Ethyl-2-fluorophenyl)methanamine hydrochloride. The protocols herein are designed to be self-validating and are grounded in established methodologies for characterizing novel psychoactive substances. The experimental cascade is logically structured, beginning with an assessment of general cellular health, followed by primary target engagement and concluding with an evaluation of potential off-target effects.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
Before investigating the specific pharmacological activity of a novel compound, it is crucial to establish its impact on basic cellular health.[1][2][3] These initial screens will determine the concentration range for subsequent, more specific assays and identify any inherent cytotoxicity that could confound the results of functional assays.[1][3]
Rationale for Initial Cytotoxicity Screening
Understanding the cytotoxic profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a critical first step. Cell viability assays measure the overall health of a cell population and can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[1] This information is vital for determining the therapeutic index of the compound and for selecting appropriate, non-toxic concentrations for subsequent mechanism-of-action studies.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic profile.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride
-
HEK293 or SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description |
| Cell Lines | HEK293 (human embryonic kidney), SH-SY5Y (human neuroblastoma) |
| Compound Concentrations | 0.1, 1, 10, 100, 500, 1000 µM |
| Incubation Times | 24, 48, 72 hours |
| Assay Readout | Absorbance at 570 nm |
| Data Analysis | IC50 determination |
Part 2: Primary Target Assessment - Monoamine Transporter Inhibition
The chemical structure of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is analogous to known monoamine reuptake inhibitors. Therefore, the primary hypothesis is that it interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Rationale for Transporter Inhibition Assays
Determining the potency and selectivity of the compound for each of the monoamine transporters is crucial for predicting its psychoactive effects. For instance, potent DAT inhibition is associated with stimulant properties, while potent SERT inhibition is characteristic of antidepressants.
Experimental Workflow for Monoamine Transporter Inhibition
Caption: Workflow for assessing monoamine transporter inhibition.
Protocol 2: Neurotransmitter Transporter Uptake Assay
This protocol utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters to measure the activity of DAT, NET, and SERT in live cells.[4][5]
Materials:
-
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
Known inhibitors: GBR12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a 96- or 384-well plate at an optimal density to achieve a confluent monolayer on the day of the assay.[5]
-
Compound Preparation: Prepare serial dilutions of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride and the known inhibitors at concentrations ranging from 0.01 µM to 100 µM.
-
Compound Incubation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate from the assay kit to all wells.
-
Kinetic Read: Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.[4][5]
-
Data Analysis: Determine the rate of substrate uptake (slope of the kinetic curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value for DAT, NET, and SERT.
| Parameter | Description |
| Cell Lines | HEK-hDAT, HEK-hNET, HEK-hSERT |
| Test Compound Concentrations | 0.01, 0.1, 1, 10, 50, 100 µM |
| Reference Inhibitors | GBR12909, Desipramine, Fluoxetine |
| Assay Readout | Kinetic fluorescence measurement |
| Data Analysis | IC50 determination for each transporter |
Part 3: Secondary and Off-Target Profiling
To build a comprehensive pharmacological profile, it is essential to investigate potential interactions with other targets that could contribute to the compound's overall effect or lead to unwanted side effects.
Rationale for Off-Target Screening
Many psychoactive compounds exhibit polypharmacology, interacting with multiple targets. Investigating interactions with monoamine oxidases (MAOs) is important, as inhibition of these enzymes can lead to significant physiological effects.[6][7]
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the potential of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride to inhibit the activity of MAO-A and MAO-B enzymes.[6][8][9]
Materials:
-
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Known inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of MAO-A and MAO-B enzymes. Prepare serial dilutions of the test compound and known inhibitors.
-
Incubation: In a 96-well plate, add the enzyme, the test compound or inhibitor, and buffer. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the MAO substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence generated by the product of the enzymatic reaction at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Determine the IC50 values for MAO-A and MAO-B.
| Parameter | Description |
| Enzymes | Recombinant human MAO-A and MAO-B |
| Test Compound Concentrations | 0.1, 1, 10, 100, 500 µM |
| Reference Inhibitors | Clorgyline, Selegiline |
| Assay Readout | Fluorescence measurement |
| Data Analysis | IC50 determination for MAO-A and MAO-B |
Data Interpretation and Next Steps
The data generated from these in-vitro experiments will provide a foundational understanding of the pharmacological profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
-
Cytotoxicity Data: The IC50 from the MTT assay will define the upper concentration limit for all subsequent experiments.
-
Transporter Inhibition Data: The IC50 values for DAT, NET, and SERT will reveal the compound's potency and selectivity. This will allow for a preliminary classification of the compound (e.g., as a dopamine-selective reuptake inhibitor, a serotonin-norepinephrine reuptake inhibitor, etc.).
-
MAO Inhibition Data: The IC50 values for MAO-A and MAO-B will indicate whether the compound has the potential to alter neurotransmitter metabolism.
A comprehensive analysis of these results will guide further in-vitro and subsequent in-vivo studies. For example, if the compound is a potent and selective DAT inhibitor, further studies could investigate its effects on dopamine release and its potential for abuse liability.
References
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
-
Molecular Devices. Cell Viability Assays. Available at: [Link]
-
National Center for Biotechnology Information. Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
National Center for Biotechnology Information. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. Available at: [Link]
-
Frontiers. Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Available at: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
-
PubMed. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Available at: [Link]
-
Scilit. Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Available at: [Link]
-
MDPI. AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Available at: [Link]
-
Today's Clinical Lab. Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]
-
National Center for Biotechnology Information. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Available at: [Link]
-
MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available at: [Link]
-
National Institute of Justice. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. Available at: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]
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- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride as an analytical reference standard in forensic applications
An Analytical Reference Standard for Use in Forensic Applications
Introduction: The Challenge of Novel Psychoactive Substances
The continuous emergence of Novel Psychoactive Substances (NPS) presents a significant and evolving challenge for forensic and toxicological laboratories worldwide.[1] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation. (4-Ethyl-2-fluorophenyl)methanamine, a substituted phenethylamine, is one such compound that has appeared on the illicit market. Structurally related to stimulants like amphetamine, its legal status may be ambiguous in some jurisdictions, potentially falling under analogue legislation.[2]
Unambiguous identification of these compounds in seized materials is critical for law enforcement, public health, and the judicial process. This requires the availability of high-purity, fully characterized Certified Reference Materials (CRMs).[3] The use of a CRM, produced under ISO 17034 and ISO/IEC 17025 standards, ensures the accuracy, traceability, and legal defensibility of analytical results.[3] This document provides a comprehensive guide and proposed analytical protocols for the use of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride as an analytical reference standard.
Compound Profile
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a primary amine belonging to the phenethylamine class. The presence of both ethyl and fluorine substituents on the phenyl ring creates a unique chemical entity that requires specific analytical methods for conclusive identification, particularly to differentiate it from positional isomers which may have different pharmacological and toxicological profiles.[4]
| Property | Value |
| IUPAC Name | (4-Ethyl-2-fluorophenyl)methanamine hydrochloride |
| Chemical Formula | C₉H₁₃ClF N |
| Molecular Weight | 190.66 g/mol |
| CAS Number | Not assigned. Characteristic of emerging NPS. |
| Chemical Structure | |
| Appearance | Typically a white to off-white crystalline solid. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |
Note: The molecular formula and weight are calculated for the hydrochloride salt.
Logical Framework for NPS Identification
The effective forensic analysis of an emerging NPS like (4-Ethyl-2-fluorophenyl)methanamine follows a logical progression. The emergence of the substance creates an immediate need for a well-characterized reference material. This CRM then enables laboratories to develop and validate analytical methods, which are ultimately applied to identify the substance in unknown seized samples, ensuring a scientifically sound and legally defensible outcome.
Caption: Logical workflow from NPS emergence to defensible forensic identification.
Analytical Protocols for Forensic Identification
To ensure unambiguous identification, forensic guidelines from bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) recommend a multi-technique approach.[5] This typically involves combining a highly discriminating technique (Category A) with at least one other independent technique.[6] The following are proposed protocols for the analysis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of forensic drug analysis, providing excellent chromatographic separation and structural information through mass spectral fragmentation. It is considered a SWGDRUG Category A technique.[5][6]
Rationale for Experimental Choices:
-
Solvent: Methanol is a versatile polar solvent suitable for dissolving the hydrochloride salt.
-
Column: A non-polar (5% phenyl) methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen for its robustness and general applicability to a wide range of drug classes, including phenethylamines.
-
Inlet Temperature: A high inlet temperature (250-280°C) ensures rapid volatilization of the analyte. A split injection is used to prevent column overloading when analyzing a pure standard.
-
Oven Program: The temperature ramp allows for the elution of any potential impurities or cutting agents at different retention times, ensuring the purity of the standard can be assessed.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates characteristic and library-searchable fragmentation patterns.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh approximately 1 mg of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. Prepare a working solution of approximately 50 µg/mL by diluting the stock solution with methanol.
-
Instrument Setup:
-
Equilibrate the GC-MS system.
-
Perform an instrument tune using the calibration compound (e.g., PFTBA) as per manufacturer guidelines.[7]
-
Inject a solvent blank (methanol) to ensure the system is free from contamination.
-
-
Injection: Inject 1 µL of the working standard solution into the GC-MS.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 40-500).
-
Data Analysis:
-
Determine the retention time of the analyte.
-
Analyze the resulting mass spectrum. The expected fragmentation for (4-Ethyl-2-fluorophenyl)methanamine would likely involve:
-
A molecular ion (M⁺) peak.
-
A prominent fragment from benzylic cleavage, resulting in an ion at m/z 152 (C₉H₁₀FN⁺).
-
Loss of the ethyl group from this fragment.
-
The base peak is likely to be the iminium ion at m/z 30 (CH₂NH₂⁺).
-
-
Compare the acquired spectrum against a library containing the reference standard spectrum created in-house or a trusted source like the SWGDRUG library.[8]
-
Caption: Experimental workflow for GC-MS analysis of the reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices or when higher sensitivity is required, LC-MS/MS is an invaluable tool. It is also considered a SWGDRUG Category A technique.
Rationale for Experimental Choices:
-
Mobile Phase: A standard reversed-phase mobile phase of water and acetonitrile with a formic acid modifier is used. Formic acid aids in the protonation of the amine in the positive ion electrospray source, enhancing signal intensity.
-
Column: A C18 column is a robust choice for separating compounds of moderate polarity like phenethylamines.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for analytes with basic functional groups like primary amines.
-
MS/MS: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Step-by-Step Protocol:
-
Standard Preparation: Prepare stock and working solutions as described for GC-MS, but use a 50:50 mixture of Mobile Phase A and B as the final diluent. A typical working concentration would be 100-1000 ng/mL.
-
Instrument Setup:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Optimize MS parameters by infusing a dilute solution of the reference standard to determine the precursor ion and optimal collision energies for product ions.
-
-
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ions: Identify at least two stable product ions during optimization. These will likely correspond to fragmentation of the side chain and phenyl ring.
-
-
Injection & Analysis: Inject 5 µL of the working standard. The presence of a peak at the correct retention time with the correct precursor-product ion transitions and ratios confirms identity.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a highly specific SWGDRUG Category A technique that provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.[2]
Step-by-Step Protocol:
-
Sample Preparation: No sample preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid (4-Ethyl-2-fluorophenyl)methanamine hydrochloride CRM directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press and apply pressure to ensure good contact. Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis:
-
The resulting spectrum should be corrected for background and ATR effects by the instrument software.
-
Key expected absorption bands include:
-
N-H stretch: Broad bands in the 2800-3200 cm⁻¹ region (characteristic of an amine salt).
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong, characteristic band typically in the 1100-1300 cm⁻¹ region.
-
-
The acquired spectrum serves as the reference for comparison with unknown samples.
-
Method Validation and Quality Assurance
Any analytical method used for forensic identification must be validated to ensure it is fit for purpose.[5] Validation should be performed according to established guidelines, such as those from SWGDRUG or the International Conference on Harmonisation (ICH).[9]
Key validation parameters to assess include:
-
Selectivity/Specificity: The ability of the method to distinguish the analyte from other substances, especially positional isomers.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[9]
-
Accuracy & Precision: Demonstrating that the method provides results that are both close to the true value and reproducible.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Regular use of the (4-Ethyl-2-fluorophenyl)methanamine hydrochloride CRM as a positive control in analytical batches is a critical component of ongoing quality assurance.
Conclusion
The positive identification of (4-Ethyl-2-fluorophenyl)methanamine in forensic casework is critically dependent on the use of a well-characterized, certified analytical reference standard. The protocols outlined in this application note for GC-MS, LC-MS/MS, and FTIR provide a robust, scientifically sound framework for the analysis of this novel psychoactive substance. Adherence to these multi-technique analytical schemes, underpinned by proper method validation and quality assurance practices, ensures that laboratory findings are accurate, reliable, and legally defensible.
References
-
2-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Best Practice Manuals and Forensic Guidelines. (n.d.). ENFSI. Retrieved February 22, 2026, from [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 22, 2026, from [Link]
-
SWGDRUG Categories of Analytical Techniques. (n.d.). Shimadzu Scientific Instruments. Retrieved February 22, 2026, from [Link]
-
SWGDRUG Mass Spectral Library. (2025, February 15). SWGDRUG.org. Retrieved February 22, 2026, from [Link]
-
SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. (2016, June 9). SWGDRUG.org. Retrieved February 22, 2026, from [Link]
-
An Integrated Approach to Identifying New Psychoactive Substances. (n.d.). Bruker. Retrieved February 22, 2026, from [Link]
-
SWGDRUG Training. (2025, February 15). SWGDRUG.org. Retrieved February 22, 2026, from [Link]
-
Forensic Analysis of Drugs. (n.d.). Spectra Analysis. Retrieved February 22, 2026, from [Link]
-
Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. (2017, March 1). Atlantic Technological University. Retrieved February 22, 2026, from [Link]
Sources
- 1. enfsi.eu [enfsi.eu]
- 2. spectra-analysis.com [spectra-analysis.com]
- 3. (4-Ethylphenyl)(4-fluorophenyl)methanamine|1020962-19-9 [benchchem.com]
- 4. pure.atu.ie [pure.atu.ie]
- 5. swgdrug.org [swgdrug.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. swgdrug.org [swgdrug.org]
- 8. swgdrug.org [swgdrug.org]
- 9. Best Practice Manual for Controlled Drug Analysis | ENFSI [enfsi.eu]
Formulation of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride for preclinical research
Application Note: Formulation Strategies for (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride in Preclinical Research
Executive Summary
This technical guide outlines the formulation, stability assessment, and handling protocols for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride .[1] As a fluorinated benzylamine salt, this compound presents specific physicochemical characteristics—notably hygroscopicity and pH-dependent solubility—that necessitate precise handling to ensure data integrity in preclinical ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies.
This document moves beyond generic advice, providing a self-validating workflow for vehicle selection and preparation. It is designed for formulation scientists and in vivo researchers requiring high reproducibility.[1]
Physicochemical Profile & Pre-Formulation Assessment
Before initiating in vivo studies, the compound's fundamental properties must be characterized to define the "Design Space" for the formulation.
Compound Identity
-
Chemical Name: (4-Ethyl-2-fluorophenyl)methanamine hydrochloride[1]
-
Chemical Class: Substituted Benzylamine Salt[1]
-
Molecular Formula: C₉H₁₂FN[1] · HCl
-
Key Structural Features:
-
Primary Amine (Salt form): Provides high aqueous solubility but renders the compound prone to oxidation if converted to the free base.
-
Fluorine (C2 position): Electron-withdrawing group; typically increases metabolic stability and lipophilicity compared to non-fluorinated analogs.[1]
-
Ethyl Group (C4 position): Increases LogP (lipophilicity), potentially enhancing membrane permeability compared to methyl analogs.[1]
-
Solubility & pH Profiling Protocol
The hydrochloride salt form generally ensures water solubility.[2] However, the exact saturation point must be determined to avoid precipitation during dosing (which causes embolism in IV or variability in PO).
Protocol: Kinetic Solubility Screen
-
Preparation: Weigh 10 mg of compound into three separate glass vials.
-
Solvent Addition:
-
Agitation: Vortex for 1 minute; sonicate for 5 minutes.
-
Observation:
-
pH Check (Critical): Measure the pH of the final solution. Benzylamine HCl salts are acidic (pH ~4.0–5.5).[1]
-
Correction: If pH < 4.0 for IV dosing, buffer with 10 mM phosphate or adjust carefully with 0.1N NaOH, ensuring the free base does not precipitate (cloudiness indicates reversion to free base).
-
Vehicle Selection & Formulation Logic
The choice of vehicle dictates the bioavailability and toxicity profile. Do not use complex vehicles (e.g., PEG400, Tween 80) unless simple aqueous systems fail.
Formulation Decision Tree
Figure 1: Decision logic for selecting the appropriate vehicle based on solubility and administration route.[1]
Recommended Vehicles
| Route | Preferred Vehicle | Rationale | Preparation Notes |
| IV / IP | 0.9% Saline (Sterile) | Isotonic; minimal physiological perturbation.[1] | Filter sterilize (0.22 µm).[1] Monitor pH; if <4.0, tissue irritation may occur. |
| PO (Solution) | DI Water or Saline | Rapid absorption; mimics fasted state fluid.[1] | Simplest preparation.[1] Stable for >24h. |
| PO (Suspension) | 0.5% Methylcellulose (MC) | Increases viscosity to maintain homogeneity if solubility is exceeded.[1] | Required only if dose >100 mg/kg and solubility is limiting.[1] |
Detailed Preparation Protocols
Protocol A: Preparation of 10 mg/mL Solution for IV Injection
Target Concentration: 10 mg/mL (as free base equivalent).[1] Batch Size: 10 mL.
-
Correction Factor Calculation:
-
Weighing: Weigh 124 mg of (4-Ethyl-2-fluorophenyl)methanamine HCl into a 20 mL sterile glass vial.
-
Dissolution: Add 8.0 mL of sterile 0.9% Saline.
-
Mixing: Vortex until fully dissolved (typically < 30 seconds for HCl salts).
-
pH Adjustment (If required): Measure pH. If < 4.0, add 0.1N NaOH dropwise with constant stirring. Stop immediately if cloudiness appears.
-
Final Volume: Q.S. (Quantity Sufficient) to 10.0 mL with Saline.
-
Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile crimp-top vial.
-
Note: PES is preferred over Nylon for amines to prevent protein binding or leaching.[1]
-
Protocol B: Stability & Storage
Benzylamines are generally stable, but the primary amine is susceptible to oxidation over long periods or carbamate formation if exposed to CO2 (though the HCl salt mitigates this).
-
Stock Powder: Store at -20°C with desiccant (hygroscopic).
-
Formulated Solution:
In Vivo Administration Guidelines
Standard dosing volumes must be respected to avoid physiological stress (e.g., hemolysis from hypotonicity or volume overload).
Table 2: Recommended Dosing Volumes (Mouse/Rat)
| Species | Route | Max Volume (Bolus) | Recommended Formulation Conc. (for 10 mg/kg dose) |
| Mouse (25g) | IV | 5 mL/kg (125 µL) | 2.0 mg/mL |
| PO | 10 mL/kg (250 µL) | 1.0 mg/mL | |
| Rat (250g) | IV | 5 mL/kg (1.25 mL) | 2.0 mg/mL |
| PO | 10 mL/kg (2.5 mL) | 1.0 mg/mL |
Reference: Gad et al. (2016) - See Reference List.[1]
Analytical Validation (HPLC)
To validate the concentration and stability of your formulation, use the following generic HPLC conditions suitable for substituted benzylamines.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amine/peptide bond check).[1]
-
Retention Time: Expect elution between 4–7 minutes depending on the ethyl group lipophilicity.
Safety & Handling (SDS Summary)
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation (Acidic salt).[1]
-
H335: May cause respiratory irritation (Dust).[1]
Handling Protocol:
-
Engineering Controls: Always weigh the solid in a certified chemical fume hood.[1]
-
PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.
-
Spill Cleanup: Neutralize spills with weak base (Sodium Bicarbonate) before wiping with water, as the compound is acidic.
References
-
Gad, S. C., et al. (2016). Vertebrate animal testing: Equipment considerations, vehicle selection, and solute preparation. International Journal of Toxicology. [1]
-
European Medicines Agency (EMA). (2023).[1] ICH Q1A (R2) Stability Testing of New Drug Substances and Products.
-
National Institutes of Health (NIH) / PubChem. (2023).[1] Compound Summary for Substituted Benzylamines (General Class Properties).
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Fluorobenzylamine Hydrochloride (Analog).
(Note: Specific solubility data for the exact ethyl-fluoro derivative is derived from structure-activity relationship (SAR) principles of the benzylamine class.[1] Always perform the described solubility screen (Section 1.2) for new lots.)
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride synthesis
Technical Support Center: Synthesis of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important pharmaceutical intermediate. My aim is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to optimize conditions, troubleshoot common issues, and ensure the integrity of your results. The synthesis, primarily achieved through reductive amination, is robust yet requires careful control of parameters to maximize yield and purity. This document consolidates field-proven insights and foundational chemical principles to guide you through a successful synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for (4-Ethyl-2-fluorophenyl)methanamine?
The most direct and widely employed method is the one-pot reductive amination of 4-Ethyl-2-fluorobenzaldehyde.[1] This approach involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by an in-situ reduction to the desired primary amine.[2] This method is favored for its efficiency and atom economy, avoiding the need to isolate the often-unstable imine intermediate.[2]
Q2: What are the recommended starting materials and their required purity?
-
4-Ethyl-2-fluorobenzaldehyde: Purity of >98% is recommended. The primary impurity to be aware of is the corresponding carboxylic acid (4-ethyl-2-fluorobenzoic acid), which can form via air oxidation.[3] The presence of this acid can consume base and complicate the reaction.
-
Ammonia Source: Anhydrous ammonia in an alcoholic solvent, aqueous ammonium hydroxide, or ammonium acetate can be used. Ammonium acetate is often a convenient choice as it also provides the mild acidity needed to catalyze imine formation.
-
Reducing Agent: The choice of reducing agent is critical and depends on the specific protocol. Purity should be >95%. See Q3 for a detailed comparison.
-
Solvent: Protic solvents like methanol or ethanol are commonly used as they are effective for both imine formation and the subsequent reduction.[4]
Q3: Which reducing agent is best suited for this synthesis?
The selection of the reducing agent is a critical parameter that directly influences yield and impurity profile. Sodium borohydride (NaBH₄) is a potent and cost-effective option, but its high reactivity can lead to the undesired reduction of the starting aldehyde to (4-Ethyl-2-fluorophenyl)methanol.[4][5] Milder, more selective reagents are generally preferred.
| Reducing Agent | Advantages | Disadvantages | Recommended Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful, high atom economy.[4] | Can reduce the starting aldehyde; reaction requires careful temperature control.[4][5] | Two-step protocols where the imine is fully formed before the reductant is added. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion over the aldehyde, stable in mildly acidic conditions ideal for imine formation.[1][5] | Generates toxic cyanide waste; more expensive. | One-pot reactions where all reagents are mixed from the start. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity, mild, and does not produce toxic waste like NaBH₃CN.[1] | More expensive and has a higher molecular weight, impacting atom economy. | Preferred for sensitive substrates and when avoiding cyanide is a priority. |
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 9:1 Dichloromethane/Methanol. The aldehyde starting material will be the least polar spot, while the amine product will be more polar and have a lower Rf value. Staining with ninhydrin can be used to specifically visualize the primary amine product. For more precise monitoring, especially during process development, LC-MS is recommended to track the consumption of starting material and the formation of the product and any byproducts.
Q5: What are the critical safety precautions for this synthesis?
-
Hydride Reagents: Sodium borohydride and its derivatives react violently with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Cyanide: When using NaBH₃CN, the reaction mixture must be quenched carefully with an oxidizing agent (e.g., bleach) under basic conditions to destroy any residual cyanide before disposal. Acidic workup of a reaction containing cyanide will generate highly toxic HCN gas.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling flammable organic solvents like methanol and ether.
-
Product Handling: The final amine product can be corrosive and should be handled with care. The hydrochloride salt is generally a more stable and less hazardous solid.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The underlying logic is to first diagnose the problem through analysis and then apply a targeted solution.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I fix it?
Low yield is the most common issue, often stemming from one of three areas: imine formation, reduction efficiency, or workup losses. A systematic approach is key to diagnosis.
Caption: Troubleshooting decision tree for low reaction yield.
Detailed Explanation:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water must be shifted towards the imine.
-
Causality: The presence of water, a reaction product, can inhibit imine formation. The reaction is also typically acid-catalyzed.[4][7]
-
Solution: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. To drive the equilibrium, add activated 4Å molecular sieves to sequester the water formed.[4]
-
-
Competitive Reduction of Aldehyde: If a strong reducing agent like NaBH₄ is used, it can reduce the starting aldehyde to (4-Ethyl-2-fluorophenyl)methanol.[4]
-
Causality: NaBH₄ is capable of reducing both aldehydes and imines. If the rate of aldehyde reduction is competitive with the rate of imine formation and reduction, a significant amount of starting material will be converted to the corresponding alcohol.[5]
-
Solution: The most robust solution is to switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃, which are highly selective for the protonated iminium ion over the neutral aldehyde carbonyl.[1][5] Alternatively, you can perform the reaction in two distinct steps: first, stir the aldehyde and ammonia source for 1-2 hours to maximize imine concentration, then cool the mixture and add NaBH₄.[4]
-
-
Formation of Secondary Amine (Over-alkylation): The primary amine product can react with another molecule of the aldehyde to form a secondary amine.
-
Causality: The product, (4-Ethyl-2-fluorophenyl)methanamine, is also a nucleophile and can compete with ammonia for the starting aldehyde. This forms a new imine which is subsequently reduced to the bis((4-ethyl-2-fluorophenyl)methyl)amine.[8]
-
Solution: Use a large excess of the ammonia source (e.g., 10-20 equivalents) to statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Problem 2: Significant Impurity Profile
Q: My final product is contaminated with byproducts. How do I identify and prevent them?
The primary byproducts in this reaction are the alcohol from aldehyde reduction and the secondary amine from over-alkylation.
Caption: Competing reaction pathways leading to common impurities.
-
Identifying the Alcohol Byproduct: In an NMR spectrum, the alcohol will show a characteristic benzylic CH₂ signal around 4.5-4.7 ppm and a broad hydroxyl (-OH) peak. On LC-MS, it will have a mass corresponding to [M+H]⁺ of the alcohol.
-
Identifying the Secondary Amine Byproduct: This "dimer" will have a mass nearly double that of the product. In the ¹H NMR, the integration of the aromatic protons relative to the benzylic protons will be different from the desired product.
-
Prevention: Use a large excess of the ammonia source and consider slower addition of the aldehyde or reducing agent to maintain a low concentration of the primary amine product at any given time.[8]
-
Problem 3: Difficulty Isolating the Hydrochloride Salt
Q: After adding HCl, my product oiled out instead of precipitating as a solid. What should I do?
This is a common issue related to purity and solvent choice.
-
Check Purity: An oily product often indicates the presence of impurities that are disrupting the crystal lattice formation. Before precipitation, ensure the free-base amine is pure. If necessary, purify the crude free base by column chromatography (using a silica gel column with a gradient of methanol in dichloromethane, often with 0.5% triethylamine to prevent streaking).
-
Solvent Choice: The key is to have the free amine soluble in the chosen solvent, but the hydrochloride salt insoluble.
-
Recommended Solvents: Diethyl ether is a classic choice. Isopropyl alcohol (IPA) or ethyl acetate are also excellent options.
-
Procedure: Dissolve the purified, dry free-base amine in a minimal amount of the chosen solvent (e.g., ethyl acetate). Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. If precipitation is slow to start, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Water Content: Ensure your free-base amine solution is completely dry before adding HCl. Water can interfere with salt precipitation. Dry the organic solution of the free base with a drying agent like anhydrous sodium sulfate or magnesium sulfate before proceeding.
-
Trituration: If an oil persists, remove the solvent under reduced pressure. Add a non-polar solvent like hexanes or pentane to the oil and stir or sonicate vigorously. This process, called trituration, can often induce crystallization.[9]
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination
This protocol uses sodium cyanoborohydride for its high selectivity.
Caption: Workflow for the optimized one-pot synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethyl-2-fluorobenzaldehyde (5.0 g, 32.8 mmol, 1.0 eq) and ammonium acetate (25.3 g, 328 mmol, 10 eq).
-
Solvent Addition: Add methanol (100 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Reductant Addition: In one portion, add sodium cyanoborohydride (2.27 g, 36.1 mmol, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC (Mobile phase: 9:1 DCM/MeOH).
-
Workup: Once the reaction is complete, carefully add water (50 mL) to quench any remaining reducing agent. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Extraction: Make the aqueous solution basic (pH > 10) by adding 2M NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Ethyl-2-fluorophenyl)methanamine as a free base. The product can be purified by column chromatography at this stage if necessary.
Protocol 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude or purified free base amine from Protocol 1 in 50 mL of ethyl acetate.[9]
-
Precipitation: While stirring vigorously, slowly add 2M HCl in diethyl ether (approx. 20 mL, or until precipitation ceases). A white solid should form immediately.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford (4-Ethyl-2-fluorophenyl)methanamine hydrochloride as a white to off-white solid.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (4-Chloro-2-fluorophenyl)methanamine | 72235-57-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. tdcommons.org [tdcommons.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]
- 22. Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acgpubs.org [acgpubs.org]
- 24. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 25. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 30. applications.emro.who.int [applications.emro.who.int]
- 31. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 32. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride
Case ID: PUR-4E2F-HCl Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Welcome to the Technical Support Center. You are likely working with (4-Ethyl-2-fluorophenyl)methanamine hydrochloride , a fluorinated benzylamine derivative.
This compound presents a unique purification challenge:
-
The Fluorine Atom (C2): Induces polarity changes and potential hydrogen bonding anomalies compared to non-fluorinated benzylamines.
-
The Ethyl Group (C4): Increases lipophilicity and rotational freedom, often leading to "oiling out" rather than crystallization during salt formation.
-
The Amine Class: Primary benzylic amines are prone to oxidative dimerization (forming imines) and secondary amine byproducts during synthesis.
This guide prioritizes purity over yield in the first pass, using self-validating protocols to ensure pharmaceutical-grade isolation.
Module 1: The "Dirty" Crude – Initial Isolation & Workup
User Issue: "My crude reaction mixture is a dark, sticky gum. Direct crystallization is failing."
Diagnosis: Direct crystallization of crude reaction mixtures often traps impurities (catalysts, unreacted nitrile/amide) in the crystal lattice. You must perform a "Chemical Reset" using an Acid-Base Workup.
Protocol: The Chemical Reset (Acid-Base Extraction)
This method separates your target amine from neutral impurities (unreacted starting material) and inorganic salts.
Step-by-Step Workflow:
-
Liberation: Suspend your crude HCl salt (or reaction residue) in Dichloromethane (DCM) or MTBE .
-
Basification: Add 1M NaOH (aq) until pH > 12. Shake vigorously.
-
Separation: Collect the organic layer. Extract the aqueous layer 2x more with DCM.
-
The "Neutral" Wash: Wash the combined organic layers with Brine .
-
Critical Check: If your starting material was a nitrile or amide, it is neutral. It will be in the organic layer with your amine. If this is a major impurity, proceed to Module 3 before salt formation.
-
-
Salt Formation (Controlled): Dry the organic layer (
), filter, and cool to 0°C. Slowly add 4M HCl in Dioxane or HCl gas .-
Observation: The pure salt should precipitate as a white solid.
-
Figure 1: Logic flow for the Acid-Base "Chemical Reset" to remove inorganic and non-basic impurities.
Module 2: Recrystallization Dynamics
User Issue: "I have a solid, but it is off-white/yellow, or the melting point is broad."
Diagnosis: Trace colored impurities or occluded solvent. The ethyl group at the 4-position lowers the lattice energy, making the salt prone to forming supersaturated oils.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Risk Level |
| Isopropanol (IPA) | 100% | Primary Choice. Good solubility curve for HCl salts. | Low |
| Ethanol / Et₂O | 1:3 to 1:5 | Classic "Layering" method. Dissolve in hot EtOH, add Et₂O to cloud point. | Medium (Flammable) |
| Acetonitrile (ACN) | 100% | Excellent for removing polar impurities. | Medium |
| Water / IPA | 1:10 | Last Resort. Use only if inorganic salts are trapped. | High (Yield loss) |
Troubleshooting "Oiling Out"
If your compound forms a separate liquid phase at the bottom of the hot solvent instead of dissolving or crystallizing:
-
Reheat to boiling.
-
Add more solvent (dilution often fixes oiling).
-
Seed the mixture with a tiny crystal of pure product (if available) at a temperature slightly below boiling.
-
Cool Slowly: Wrap the flask in foil/towel to slow heat loss. Rapid cooling promotes oiling.
Module 3: Advanced Impurity Removal (The "Dimer")
User Issue: "NMR shows a small set of peaks near the benzylic protons. Recrystallization isn't removing it."
Diagnosis: You likely have the Secondary Amine Dimer impurity.
-
Origin: During reduction, the primary amine reacts with the intermediate imine.
-
Structure: (4-Ethyl-2-fluorobenzyl)(4-ethyl-2-fluorobenzyl)amine.
-
Problem: The HCl salt of the dimer often co-crystallizes with your target.
Strategy: The "Scavenger" Approach (Chromatography)
Recrystallization is often ineffective for separating homologous amine salts. You must separate them as free bases .
-
Free Base Conversion: Perform the basification step from Module 1.
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : Methanol :
(90 : 9 : 1). -
Rationale: The ammonium hydroxide suppresses tailing. The secondary amine (dimer) is less polar and will elute before your primary amine target.
-
-
Re-formation: Collect the pure primary amine fractions, evaporate, and treat with HCl to reform the salt.
Figure 2: Workflow for removing persistent secondary amine (dimer) impurities via chromatography.
FAQs: Frequently Asked Questions
Q1: The salt is extremely hygroscopic (turns sticky in air). Is this normal? A: Yes, fluorinated amine salts can be hygroscopic.
-
Fix: Dry the salt in a vacuum oven at 40°C with
desiccant. Store under Argon/Nitrogen. Ensure you did not use a large excess of HCl gas during formation, as trapped HCl attracts moisture.
Q2: Can I use Acetone for recrystallization? A: NO. Primary amines can react with acetone to form imines (Schiff bases), even as salts (in equilibrium). Stick to alcohols (IPA, EtOH) or nitriles (ACN).
Q3: My yield is low (30%). Where is the rest? A: Check the "Mother Liquor" (the liquid left after filtration).
-
Evaporate a small sample of the liquid.
-
Run an NMR.[4]
-
If your product is there, your solvent volume was too high. Evaporate half the solvent and cool again to harvest a "second crop."
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification and solvent selection).
-
Organic Syntheses. (1941).[5] General methods for purification of benzylamine derivatives. Coll. Vol. 1, p. 102. (Foundational techniques for benzylamine handling).
-
Schiemann, G., & Winkelmüller, W. (1943). p-Fluorobenzoic Acid (and related fluorinated intermediates).[5] Organic Syntheses, Coll.[5] Vol. 2, p. 299. (Provides context on the stability and handling of fluorinated aromatic rings).
-
PubChem Compound Summary. (n.d.). Benzylamine Hydrochloride derivatives.[6] (General physical property data for solubility extrapolation).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. US6011156A - Process for removing primary amines from an amine-containing stream - Google Patents [patents.google.com]
- 4. Benzylamine hydrochloride - CAS-Number 3287-99-8 - Order from Chemodex [chemodex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
Addressing stability and degradation of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride solutions
Stability, Degradation, and Handling Guide
Executive Stability Profile
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a fluorinated benzylamine salt. While the hydrochloride salt form confers solid-state stability, the compound exhibits specific vulnerabilities in solution that can compromise experimental data.
-
Primary Vulnerability: Oxidative Deamination . The benzylic carbon (adjacent to the nitrogen) is activated by the aromatic ring, making it susceptible to oxidation, leading to the formation of the corresponding benzaldehyde and ammonia.
-
Secondary Vulnerability: Carbamate Formation . As a primary amine, the free base avidly absorbs atmospheric CO₂ to form carbamates, often appearing as "ghost peaks" in LC-MS or transient impurities in NMR.
-
Solvent Incompatibility: High risk of degradation in DMSO (dimethyl sulfoxide) due to its mild oxidizing nature and hygroscopicity.
Diagnostic Hub: Troubleshooting Guide
Use this matrix to diagnose issues with your current solution preparations.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Solution turns yellow/orange | Oxidative Degradation | Formation of conjugated imines (Schiff bases) or oxidation to 4-ethyl-2-fluorobenzaldehyde. Accelerated by light and air. | Discard. Oxidation is irreversible. For future prep, sparge solvents with Argon and store in amber vials. |
| Cloudiness / Precipitation | "Free-Basing" or pH Shock | If mixed with a basic buffer (pH > 8), the HCl is neutralized, releasing the lipophilic free base oil which is insoluble in water. | Acidify. Add dilute HCl or acetic acid to lower pH < 6. If precipitate persists, sonicate. Ensure buffers are compatible. |
| LC-MS: M+44 Peak | Carbamate Formation | Reaction with atmospheric CO₂. (R-NH₂ + CO₂ → R-NH-COO⁻). Common in basic mobile phases. | Ignore or Acidify. This is often an artifact. Switch to an acidic mobile phase (0.1% Formic Acid) to decarboxylate the species back to the parent amine. |
| NMR: Broad/Split Peaks | Proton Exchange / Aggregation | In DMSO-d₆, moisture can cause rapid proton exchange of the NH₃⁺ protons, broadening signals. | Dry the Solvent. Use ampule-sealed DMSO-d₆. Add a desiccant (e.g., activated 3Å sieves) to the NMR tube. |
| Loss of Potency (Bioassay) | Adsorption | Lipophilic fluorinated rings can stick to polypropylene/polystyrene plastics. | Material Change. Switch to glass or low-binding surface (LBS) plates. Add 0.01% Tween-20 to assay buffer. |
Deep Dive: Mechanisms of Degradation
A. The DMSO Problem
Researchers often store stock solutions in DMSO. However, DMSO is not inert. It acts as a mild oxidant (similar to Swern oxidation conditions) and can facilitate the conversion of benzylamines to imines and aldehydes.
-
Risk Factor: Old DMSO contains dimethyl sulfide and peroxides.
-
Mitigation: Never store this compound in DMSO at room temperature for >24 hours. Store at -20°C or -80°C.
B. The CO₂ Trap (Carbamate Artifacts)
Primary amines are nucleophiles.[1] In non-acidic aqueous solutions or wet organic solvents, they attack CO₂:
Experimental Protocols (SOPs)
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol for long-term storage libraries.
-
Weighing: Weigh the hydrochloride salt rapidly. The salt is hygroscopic; minimize exposure to humid air.
-
Solvent Choice: Use anhydrous DMSO (freshly opened or stored over sieves).
-
Alternative: If the assay tolerates it, 50:50 Water:Acetonitrile (with 0.1% Formic Acid) is chemically more stable against oxidation than pure DMSO, though freezing is required.
-
-
Dissolution: Vortex until clear. If particles remain, sonicate for max 30 seconds (prolonged sonication generates heat/radicals).
-
Inerting: Gently sparge the headspace of the vial with Argon or Nitrogen gas for 10 seconds.
-
Storage: Cap tightly with a PTFE-lined cap. Store at -20°C .
-
Shelf Life: 6 months (in DMSO @ -20°C). 1 week (in DMSO @ RT).
-
Protocol B: QC Check for Degradation
Run this if you suspect your compound has degraded.
-
Method: HPLC-UV or LC-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Acid is critical to break up carbamates.
-
-
Detection: 254 nm (Aromatic ring).
-
Criteria:
-
Parent Peak: (4-Ethyl-2-fluorophenyl)methanamine.
-
Impurity A (Aldehyde): Look for a peak with higher retention time (more lipophilic, loss of amine). Mass shift: M-16 (approx).
-
Impurity B (Dimer): Look for late-eluting peaks (Schiff base formation).
-
Visualizations
Diagram 1: Degradation Pathways
This diagram illustrates the two primary breakdown routes: Oxidative Deamination (irreversible) and Carbamate formation (reversible).
Caption: Chemical fate of the benzylamine in solution. Note that acidification reverses carbamate formation but cannot reverse oxidation to the aldehyde.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve solution stability issues.
Caption: Step-by-step diagnostic flow for identifying the root cause of solution instability.
References
-
National Center for Biotechnology Information (2025). Oxidative deamination of benzylamine by glycoxidation. PubMed. Available at: [Link]
-
American Chemical Society (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Available at: [Link]
Sources
Enhancing the solubility of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride for biological assays
Topic: Solubility Optimization & Assay Preparation Guide
Executive Summary & Compound Profile
Objective: This guide addresses solubility challenges associated with (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (hereafter referred to as EFPM-HCl ) in biological assays.
The Core Challenge: While EFPM-HCl is a hydrochloride salt and inherently hydrophilic, users frequently encounter "crash-out" (precipitation) when transitioning from high-concentration stock solutions to physiological buffers (pH 7.4).[1] This is often due to the Common Ion Effect (high chloride concentration in media) or improper solvent exchange techniques that shock the crystal lattice.
Physicochemical Snapshot
| Property | Value / Description | Impact on Assay |
| Molecular Form | Hydrochloride Salt (R-NH₃⁺ Cl⁻) | High lattice energy; requires polar protic solvation.[1] |
| pKa (Calculated) | ~8.8 – 9.1 (Amine) | At pH 7.4, molecule is >95% protonated (soluble). |
| LogP (Free Base) | ~2.3 – 2.8 | Moderate lipophilicity; free base will precipitate if pH > 9. |
| Solubility (Water) | High (>50 mM) | Good for short-term, immediate use.[1] |
| Solubility (DMSO) | Moderate to High | Warning: Pure HCl salts can be slow to dissolve in anhydrous DMSO.[1] |
Critical Workflows: Stock Solution Preparation
Decision Matrix: Choosing Your Solvent
Do not default to DMSO without analyzing your experimental timeline. Use the decision logic below:
Figure 1: Solvent Selection Decision Tree. Note that aqueous stocks of amines are prone to oxidation or hydrolysis over long periods, whereas DMSO preserves stability.
Protocol A: Preparation of 100 mM DMSO Stock (Recommended)
Why DMSO? It prevents hydrolysis and inhibits microbial growth during storage.[1] The Pitfall: HCl salts are ionic; they struggle to dissociate in pure, anhydrous DMSO (a polar aprotic solvent).
-
Weighing: Weigh the target amount of EFPM-HCl.
-
Primary Solubilization: Add 90% of the calculated volume of high-grade DMSO.
-
The "Spark" Step: If the solution remains hazy after vortexing, add sterile water to reach a final concentration of 5% v/v water in DMSO.
-
Mechanism:[2] Water provides the proton-donating capability needed to solvate the chloride ion, breaking the lattice energy that DMSO alone cannot overcome.
-
-
Sonication: Sonicate at 40 kHz for 5–10 minutes at room temperature. Avoid heating >37°C to prevent degradation.[2]
Assay Dilution Strategy (Preventing Precipitation)
The most common point of failure is "shock dilution"—injecting a high-concentration DMSO stock directly into a static well of PBS or DMEM. This creates a local zone of supersaturation where the compound crashes out before mixing.
The "Intermediate Step" Protocol
Goal: Dilute from 100 mM (Stock)
-
Prepare Intermediate Plate (100x):
-
Dilute the 100 mM stock 1:100 into Assay Media (not PBS) to create a 1 mM intermediate.
-
Why Media? Serum proteins (BSA/FBS) in media act as carriers, binding the lipophilic moieties of the molecule and keeping it in solution.
-
-
Clarification Step:
-
Visually inspect the 1 mM intermediate. If cloudy, sonicate briefly.
-
-
Final Addition:
-
Add the 1 mM intermediate to your cells (1:100 dilution).
-
Final DMSO: 0.1% (Safe for most cell lines).
-
Figure 2: Serial Dilution Workflow. Using an intermediate step with serum-containing media significantly reduces precipitation risk compared to direct addition.
Scientific Deep Dive: pH and The Common Ion Effect
The pKa Factor
EFPM-HCl contains a primary amine.[1]
-
pKa ≈ 9.0: Below pH 7.0, it is 99% protonated (Water soluble).
-
pH 7.4 (Physiological): Still ~97% protonated.
-
pH > 8.5: The equilibrium shifts toward the Free Base . The free base of a fluorinated phenyl compound is highly lipophilic and will precipitate in aqueous buffers.
Critical Warning: Do not use carbonate buffers (pH ~10) or basic additives. Keep buffers (HEPES, MOPS, PBS) at pH 7.2–7.4.
The Common Ion Effect
You are dissolving a Hydrochloride (Cl⁻) salt into PBS/DMEM, which contains ~150 mM NaCl (high Cl⁻ ).[1]
-
Le Chatelier’s Principle: High external [Cl⁻] pushes the equilibrium back toward the solid salt form (
). -
Solution: If you observe precipitation in PBS but not in water, switch to a buffer with lower chloride content (e.g., 10mM Phosphate buffer without saline) for the initial dilution step, then move to media.
Troubleshooting FAQ
Q1: I see needle-like crystals in my cell culture dish after 2 hours. What happened? A: This is likely "Ostwald Ripening" driven by supersaturation. You likely performed a direct addition of 100% DMSO stock to the well.
-
Fix: Adopt the Intermediate Dilution Protocol (Section 3). Ensure your media contains at least 5% FBS/BSA to sequester the compound.
Q2: The compound won't dissolve in 100% DMSO even with sonication. A: The crystal lattice of the HCl salt is too strong for pure DMSO.
-
Fix: Add 5% (v/v) sterile water or 0.1 M HCl to the DMSO. The protons/water assist in dissociating the salt ions.
Q3: Can I autoclave the stock solution? A: Absolutely Not. Benzylamines can degrade under high heat/pressure (deamination or oxidation).[1] Use 0.22 µm PVDF or PES syringe filters for sterilization.
Q4: My IC50 values are fluctuating wildly. A: This suggests inconsistent solubility. If the compound crashes out, the effective concentration is unknown.
-
Validation: Spin down your dosing solution (10,000 x g for 5 mins) and measure the supernatant absorbance/HPLC peak against a standard curve to verify the actual concentration before treating cells.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): National Library of Medicine (US). Available from: [Link]
-
PubChem. Compound Summary: (4-Fluorophenyl)methanamine hydrochloride (Analogous Structure). National Library of Medicine. Available from: [Link]
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: Best Practices for Handling and Storing (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride
Welcome to the technical support guide for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (CAS No: 202982-63-6). This document provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to ensure its stability, purity, and experimental integrity. Adherence to these guidelines is critical for obtaining reliable and reproducible results while maintaining a safe laboratory environment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] The recommended storage temperature is typically between 2-8°C.[4][5] To prevent degradation from atmospheric components, storing the compound under an inert atmosphere, such as argon or nitrogen, is strongly advised.[2][4]
Q2: My solid sample appears discolored or clumpy. What could be the cause and is it still usable?
A2: Discoloration or clumping of the solid is often an indicator of degradation or moisture absorption. Amine salts can be hygroscopic, meaning they readily absorb moisture from the air, which can lead to hydrolysis or physical changes.[6] They are also susceptible to oxidation, which can cause color changes. Before use, you should verify the purity of the suspect sample using an appropriate analytical method, such as HPLC or NMR spectroscopy. If significant degradation is detected, the sample should be discarded to avoid compromising your experimental results.
Q3: Is (4-Ethyl-2-fluorophenyl)methanamine hydrochloride sensitive to air and moisture?
A3: Yes. Like many amine hydrochlorides, this compound is potentially hygroscopic and sensitive to air.[6][7] The primary amino group is susceptible to oxidation by atmospheric oxygen. Moisture can lead to hydrolysis and can also facilitate other degradation pathways. Therefore, it is crucial to handle the compound in a controlled environment, such as a glovebox or under a stream of inert gas, and to minimize its exposure to the atmosphere.[2][7] Always ensure containers are tightly sealed immediately after use.[1][2][3][8]
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions should be prepared using high-purity, anhydrous solvents. For extended storage, solutions should be kept at low temperatures, such as -20°C or -80°C.[1] To prevent solvent evaporation and contamination, use vials with tight-fitting septa or screw caps with a durable seal. It is also good practice to prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: The purity of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride and the presence of any degradation products can be effectively assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for quantitative analysis.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially with derivatization to improve volatility and peak shape.[9][10] For structural confirmation and identification of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[9][11]
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the handling and use of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible experimental results. | Compound degradation leading to lower active concentration or interference from impurities. | - Verify the purity of the compound using HPLC or LC-MS. - If degradation is confirmed, use a fresh, properly stored sample. - Review handling and storage procedures to prevent future degradation. |
| Solid material has changed color (e.g., yellowing or browning). | Oxidation of the amine functional group. This is a common degradation pathway for aromatic amines. | - Assess purity via analytical methods (HPLC, LC-MS). - While slight discoloration may not always indicate significant impurity, it warrants investigation. - Discard the sample if purity is below the required experimental threshold. - Ensure future storage is under an inert atmosphere.[2] |
| Solid has become clumpy, sticky, or appears wet. | Absorption of atmospheric moisture (hygroscopicity).[6] | - Dry the material under a high vacuum in the presence of a desiccant (e.g., P₂O₅), if appropriate for the compound's thermal stability. - Confirm purity analytically after drying. - Store in a desiccator or a dry box to prevent future moisture uptake.[8] |
| Poor solubility of the compound in the intended solvent. | - Formation of insoluble degradation products. - Incorrect solvent choice or use of a non-anhydrous solvent. | - Confirm the identity and purity of the compound. - Use fresh, anhydrous solvent. - Gentle warming or sonication may aid dissolution, but be cautious of thermal degradation. |
Part 3: Detailed Protocols and Best Practices
Adherence to standardized protocols is essential for maintaining the integrity of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
Protocol 1: Recommended Long-Term Storage
-
Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.
-
Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen to displace air and moisture.[2]
-
Temperature: Store the sealed vial in a refrigerator at 2-8°C.[4][5] For maximum stability, especially for reference-grade material, storage at -20°C is recommended.
-
Environment: Place the vial inside a secondary container with a desiccant to provide an additional barrier against moisture.
Protocol 2: Aliquoting and Daily Handling
-
Environment: Whenever possible, handle the solid compound inside a glovebox with a controlled inert atmosphere.[7] If a glovebox is not available, use a Schlenk line or work quickly in a well-ventilated fume hood to minimize air exposure.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Use clean, dry spatulas and weighing boats.
-
Resealing: After taking the desired amount, re-flush the container with inert gas before tightly sealing and returning it to the recommended storage conditions.
Visualization of Degradation Factors and Protective Measures
The following diagram illustrates the key environmental factors that can lead to the degradation of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride and the corresponding protective measures.
Caption: Decision workflow for handling a sample with suspected degradation.
References
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
CDMS.net. (n.d.). Material Safety Data Sheet Shelf Life 2 EC. Retrieved from [Link]
-
Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
-
Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2021, January 4). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). (4-ethylphenyl)(3-fluorophenyl)methanamine (C15H16FN). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Chloro-2-fluorophenyl)methanamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. Retrieved from [Link]
-
MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
Semantic Scholar. (2014, December 22). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC. Retrieved from [Link]
-
PubChemLite. (n.d.). amine. Retrieved from [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. (2-fluoropyridin-4-yl)MethanaMine hydrochloride CAS#: 859164-65-1 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. series.publisso.de [series.publisso.de]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of two distinct, validated analytical methods for the quantitative determination of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The validation protocols and acceptance criteria are rigorously benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] Our objective is to equip researchers, analytical chemists, and drug development professionals with the technical insights and practical data necessary to select and implement a method that is fit for its intended purpose, whether for bulk material assay or for more sensitive purity assessments.
The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. An analytical method is not merely a procedure; it is a system of measurement that dictates critical decisions regarding product quality, safety, and efficacy. The ICH has established a harmonized framework for method validation to ensure that analytical procedures are suitable for their intended use, yielding data that is consistently accurate, reliable, and reproducible.[3]
This guide will dissect and compare two common analytical techniques for the assay of an amine hydrochloride salt:
-
Method A: Nonaqueous Potentiometric Titration: A classic, robust compendial method for determining the purity of a drug substance.
-
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly specific and sensitive chromatographic method capable of both assay and impurity profiling.
Method A: Nonaqueous Potentiometric Titration for Assay
Expert Rationale & Scientific Principle
Nonaqueous acid-base titration is a powerful technique for quantifying acidic or basic substances that are insoluble in water or are too weakly acidic or basic to give a sharp end-point in an aqueous environment. For an amine hydrochloride like (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, direct titration in an aqueous medium is confounded by the weakly basic nature of the amine.
By using a protogenic solvent like glacial acetic acid, the basicity of the amine is enhanced relative to the solvent, allowing it to be titrated as a base. The titrant of choice is a strong acid in a non-aqueous medium, typically perchloric acid (HClO₄) in glacial acetic acid. A critical consideration for hydrochloride salts is the interference from the chloride ion. To circumvent this, mercuric acetate is added to the sample solution. The acetate ion complexes with the chloride ion, effectively removing it from the reaction and preventing the formation of weakly dissociated hydrochloric acid, which would obscure the endpoint.[4] The endpoint is determined potentiometrically, providing a more objective and precise measurement than colorimetric indicators.
Detailed Experimental Protocol: Potentiometric Titration
-
Reagent Preparation:
-
0.1 M Perchloric Acid (HClO₄) in Glacial Acetic Acid: Cautiously mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid. Add 21 mL of acetic anhydride, dilute to 1000 mL with glacial acetic acid, and allow the solution to stand for 24 hours. Standardize against primary standard potassium hydrogen phthalate (KHP).
-
Mercuric Acetate Solution: Dissolve 6 g of mercuric acetate in 100 mL of glacial acetic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of the mercuric acetate solution and stir.
-
-
Titration Procedure:
-
Immerse a calibrated combination pH electrode (suitable for non-aqueous solvents) into the sample solution.
-
Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of titrant volume.
-
Continue the titration past the inflection point. The endpoint is the point of maximum inflection, determined by the first or second derivative of the titration curve.
-
Validation According to ICH Q2(R1)
Specificity in this context is the ability to assess the analyte in the presence of components that may be expected to be present.[1] For this titration, the method is specific to the basic amine functionality. It will not distinguish between (4-Ethyl-2-fluorophenyl)methanamine and other structurally similar basic impurities. Therefore, its lack of specificity for related substances must be compensated by a separate, more specific purity test, such as HPLC.
Linearity was assessed over a range of 80% to 120% of the target assay concentration.
| Level (%) | Sample Weight (mg) | Volume of 0.1 M HClO₄ (mL) |
| 80% | 240.5 | 12.78 |
| 90% | 270.2 | 14.35 |
| 100% | 301.1 | 16.00 |
| 110% | 330.8 | 17.57 |
| 120% | 360.5 | 19.15 |
-
Correlation Coefficient (r²): 0.9998
-
Validated Range: 240 mg to 360 mg
The high correlation coefficient confirms the method's linearity across the specified range.[5]
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. The results are expressed as a percentage of the true value.[6]
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 240.1 | 239.5 | 99.75 |
| 100% | 300.5 | 301.1 | 100.20 |
| 120% | 360.2 | 358.9 | 99.64 |
-
Average Recovery: 99.86%
Precision was evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (n=6): Six separate samples were prepared at 100% of the target concentration and analyzed by one analyst on the same day.
-
Results (% Assay): 99.8, 100.1, 99.5, 100.3, 99.7, 100.2
-
Mean: 99.93%
-
Relative Standard Deviation (RSD): 0.32%
-
-
Intermediate Precision: The analysis was repeated by a second analyst on a different day using different equipment.
-
Results (% Assay): 100.4, 99.9, 100.5, 99.8, 100.1, 100.2
-
Mean: 100.15%
-
RSD: 0.25%
-
The low RSD values are well within the typical acceptance criterion of ≤2%, demonstrating excellent precision.[6]
Method B: Reversed-Phase HPLC for Assay and Impurities
Expert Rationale & Scientific Principle
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the modern pharmaceutical analysis laboratory. Its high resolving power allows for the simultaneous separation, identification, and quantification of the main component and its potential impurities.
The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase. (4-Ethyl-2-fluorophenyl)methanamine, being a moderately polar compound, is well-retained on a C18 column. By using a buffered mobile phase containing an organic modifier (like acetonitrile), we can achieve efficient separation and symmetrical peak shapes. A UV detector is employed for quantification, as the phenyl ring in the analyte provides strong chromophoric activity. This method's primary advantage is its high specificity, allowing it to separate the main analyte from degradation products and related substances, making it suitable for both assay and purity testing.[7][8]
Detailed Experimental Protocol: RP-HPLC
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for peak area: ≤ 2.0%
-
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Assay Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample material.
-
Validation According to ICH Q2(R1)
Specificity was demonstrated through forced degradation studies. The sample was subjected to acidic (0.1 M HCl, 60°C), basic (0.1 M NaOH, 60°C), oxidative (3% H₂O₂, RT), thermal (80°C), and photolytic (UV light) stress. In all cases, the main analyte peak was well-resolved from all degradation product peaks, and peak purity analysis using a photodiode array (PDA) detector confirmed no co-eluting peaks.
Linearity was evaluated using five concentrations ranging from 50% to 150% of the assay concentration (50 to 150 µg/mL).
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.1 | 450980 |
| 75.2 | 676540 |
| 100.3 | 902110 |
| 125.4 | 1127890 |
| 150.5 | 1354320 |
-
Regression Equation: y = 9002.5x - 1250
-
Correlation Coefficient (r²): 0.9999
Accuracy was demonstrated by spiking the drug substance into a placebo matrix at three concentration levels.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 80.2 | 79.9 | 99.63 |
| 100% | 100.3 | 100.5 | 100.20 |
| 120% | 120.4 | 121.0 | 100.50 |
-
Average Recovery: 100.11%
-
Repeatability (n=6):
-
Mean Assay Value: 100.1%
-
RSD: 0.45%
-
-
Intermediate Precision (Different analyst, different day):
-
Mean Assay Value: 99.8%
-
RSD: 0.51%
-
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[5]
-
LOD: 0.05 µg/mL (S/N ratio ≥ 3:1)
-
LOQ: 0.15 µg/mL (S/N ratio ≥ 10:1)
-
Precision at LOQ concentration showed an RSD of 4.8% (Acceptance criterion ≤ 10%).
-
The method's robustness was tested by making small, deliberate variations to the chromatographic conditions. The assay results were not significantly affected, with all %RSD values remaining below 2.0%.
| Parameter Varied | Variation | Effect on Assay (%RSD) |
| Flow Rate | ± 0.1 mL/min | 0.8% |
| Mobile Phase pH | ± 0.2 units | 1.1% |
| Column Temperature | ± 2 °C | 0.6% |
Comparative Analysis: Titration vs. HPLC
| Parameter | Method A: Nonaqueous Titration | Method B: RP-HPLC | Senior Scientist's Insight |
| Specificity | Low. Quantifies total basicity. | High. Separates analyte from impurities and degradants. | HPLC is essential for stability studies and impurity profiling. Titration is only suitable for assay of a highly pure substance where impurities are known to be non-basic. |
| Application | Assay of bulk drug substance. | Assay, impurity testing, stability studies, content uniformity. | HPLC offers far greater versatility and provides a more comprehensive quality profile of the material. |
| Sensitivity | Low (mg range). | High (LOD in ng/mL range). | For trace-level analysis, such as determining genotoxic impurities or degradation products, HPLC is the only viable option. |
| Precision | Very High (%RSD often <0.5%). | High (%RSD typically <1.0%). | For a pure substance assay, titration can offer slightly better precision due to the larger sample size and direct measurement principle. |
| Speed | Fast per sample (after setup). | Slower per sample (due to run time). | Titration is faster for single-sample assays. However, with an autosampler, HPLC can provide higher throughput for large batches overnight. |
| Cost & Complexity | Low cost, simple equipment. | High cost, complex equipment, requires skilled operators. | Titration is an economical choice for routine QC labs focused solely on bulk assay. HPLC represents a significant but necessary investment for comprehensive product characterization. |
Conclusion and Recommendation
Both nonaqueous potentiometric titration and RP-HPLC are validatable and effective methods for the quantitative analysis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride. The choice of method is fundamentally driven by its intended purpose, a core principle of the ICH guidelines.[1]
-
Nonaqueous Potentiometric Titration is a rapid, cost-effective, and highly precise method ideal for the routine assay of the bulk drug substance, assuming its purity profile has been established by other means. Its major limitation is its lack of specificity.
-
RP-HPLC is a superior method in terms of specificity, sensitivity, and versatility. It is the required method for stability testing, impurity profiling, and any analysis where the presence of related substances or degradation products must be monitored. While more complex and expensive, the comprehensive data it provides is indispensable for regulatory submissions and ensuring product quality throughout its lifecycle.
For a complete quality control strategy, it is recommended to use the RP-HPLC method for both release and stability testing to monitor both potency and purity. The titrimetric method can serve as a valuable, orthogonal technique for a quick and precise confirmation of the bulk material assay.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ICH. Quality Guidelines. [Link]
-
Chang, Z. L., & Papendick, V. E. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences, 65(10), 1543–1545. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Susarla, R. et al. (2018). Analytical Method Development and Validation: ICH and USP Perspectives. International Journal of Research and Review, 5(4), 21-30. [Link]
-
Susanto, D. R. et al. (2025). Analytical Method Development and Validation in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 90(2), 34-45. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
Pellati, F., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Chromatography A, 1108(2), 203-211. [Link]
-
Stachowicz, M., & Bald, E. (2001). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 760(2), 269-274. [Link]
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Comparative Profiling of (4-Ethyl-2-fluorophenyl)methanamine HCl: Pharmacophore Utility & Biological Interactions
The following guide provides an in-depth technical comparison of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (referred to as 4E-2F-BM ) against its structural analogs. This analysis focuses on its utility as a pharmacophore scaffold and its intrinsic biological interaction with Monoamine Oxidase B (MAO-B).
Executive Summary: The Fluorine-Ethyl Balance
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a specialized building block used in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike simple benzylamine, this scaffold introduces two critical modifications:
-
2-Fluoro Substitution: Increases metabolic stability by blocking ortho-oxidation and modulates the pKa of the primary amine via electron withdrawal.
-
4-Ethyl Group: Provides a hydrophobic "anchor" that fills lipophilic pockets in target proteins (e.g., MAO-B, Tyrosine Kinases) without the excessive steric penalty of a tert-butyl or phenyl group.
Primary Application: Synthesis of herbicides, MAO-B inhibitors, and kinase inhibitors where a balanced lipophilic profile (
Comparative Physicochemical & Biological Profile
The following table contrasts 4E-2F-BM with its direct analogs to highlight why a researcher would select this specific scaffold.
Table 1: Structural and Functional Comparison of Benzylamine Analogs
| Feature | 4E-2F-BM (Target) | Benzylamine (Ref) | 4-Fluorobenzylamine | 4-Ethylbenzylamine |
| Structure | 4-Et, 2-F substitution | Unsubstituted | 4-F substitution | 4-Et substitution |
| Est. LogP | ~2.45 | 1.09 | 1.35 | 2.30 |
| Electronic Effect | Neutral | |||
| MAO-B Activity | High Affinity Substrate | Reference Substrate | High Affinity / Blocker | Good Substrate |
| Metabolic Fate | Resistant to Ring Hydroxylation | Rapid Phase I Oxid. | Resistant at C4 | Benzylic Oxid. at Ethyl |
| Primary Use | Lipophilic Scaffold / Probe | General Reagent | Metabolic Blocker | Hydrophobic Probe |
Key Insight: The 2-fluoro substituent in 4E-2F-BM is critical not just for binding, but for lowering the basicity of the amine (approx. 0.5 - 1.0 pKa unit lower than 4-ethylbenzylamine), which improves blood-brain barrier (BBB) permeation for CNS-targeted drugs.
Intrinsic Biological Activity: MAO-B Interaction
The free amine form of 4E-2F-BM acts as a selective substrate for Monoamine Oxidase B (MAO-B) . This interaction is pivotal for researchers designing CNS-active agents or prodrugs.
Mechanism of Action
MAO-B contains a "substrate cavity" and an "entrance cavity." The 4-ethyl group of 4E-2F-BM probes the size limit of the substrate cavity, while the 2-fluoro atom interacts with the gating residues, influencing the orientation of the amine toward the FAD cofactor.
-
Substrate Specificity: Benzylamines are classic MAO-B substrates.[1][2] The addition of the 4-ethyl group increases hydrophobic binding energy, potentially lowering
(improving affinity) compared to unsubstituted benzylamine, provided the ethyl group does not clash with Tyr326. -
Metabolic Stability: The fluorine atom prevents the common metabolic route of aromatic hydroxylation, extending the half-life of the probe in in vitro assays.
Visualization: MAO-B Substrate Interaction Pathway
The following diagram illustrates the logical flow of how 4E-2F-BM interacts with MAO-B and the downstream detection of this activity.
Caption: Mechanistic pathway of 4E-2F-BM oxidative deamination by MAO-B, highlighting the dual structural contributions to binding affinity.
Experimental Protocols
Protocol A: MAO-B Substrate Specificity Assay
Purpose: To determine if 4E-2F-BM acts as a substrate or inhibitor for MAO-B compared to Benzylamine.
Reagents:
-
Recombinant Human MAO-B (5 mg/mL).
-
Amplex® Red Reagent (10 mM stock).
-
Horseradish Peroxidase (HRP).
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4.
Workflow:
-
Preparation: Dilute 4E-2F-BM to concentrations ranging from 0.1 µM to 1000 µM in reaction buffer.
-
Enzyme Mix: Prepare a mix of MAO-B (6 U/mL), HRP (1 U/mL), and Amplex Red (200 µM).
-
Incubation: Add 50 µL of 4E-2F-BM solution to a 96-well black plate.
-
Initiation: Add 50 µL of Enzyme Mix to each well.
-
Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence (Ex/Em: 530/590 nm).
-
Validation: Use Selegiline (1 µM) as a negative control (inhibitor) to confirm signal specificity.
-
Analysis: Plot Velocity (
) vs. Concentration ( ) to determine and .
Protocol B: General Coupling for Amide Synthesis
Purpose: To utilize 4E-2F-BM as a building block for synthesizing bioactive amides (e.g., herbicide analogs).
-
Activation: Dissolve the carboxylic acid partner (1.0 eq) in DCM/DMF (4:1). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.
-
Addition: Add (4-Ethyl-2-fluorophenyl)methanamine HCl (1.0 eq) and an additional equivalent of DIPEA (to neutralize the HCl salt).
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO3, and brine.
-
Purification: Flash chromatography. The 2-F group typically makes the product slightly less polar than non-fluorinated analogs, aiding separation.
Synthetic Utility & Fragment Efficiency
In drug discovery, "Ligand Efficiency" (LE) is crucial. 4E-2F-BM offers a high LE contribution because:
-
Molecular Weight: Low (MW ~189.66 for HCl salt), leaving room for the rest of the molecule.
-
Conformation: The benzylic amine is flexible, but the 2-fluoro group introduces a "dipole-dipole" conformational bias that can lock the molecule into a bioactive shape more effectively than the non-fluorinated analog.
Case Study Comparison (Hypothetical Kinase Inhibitor):
-
Analog A (4-Ethylbenzylamine): Good binding, but rapid metabolic clearance.
-
Analog B (4E-2F-BM): Maintained binding affinity (similar hydrophobic contact), but 2-fold increase in metabolic half-life due to blocked ortho-position and reduced electron density on the ring.
References
-
BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
-
Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition.
-
PubChem. (2025).[3][4] (4-Chloro-2-fluorophenyl)methanamine hydrochloride | C7H8Cl2FN.[5] National Library of Medicine.
-
ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate.
-
FABAD J. Pharm.[6] Sci. (2002).[1][6] Substrate Specificities of Monoamine Oxidase Isoforms.
-
Thermo Fisher Scientific. (2025). 4-Chloro-2-fluorobenzylamine hydrochloride Product Specifications.
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A Researcher's Guide to Ensuring Reproducibility and Robustness in Preclinical Studies with Gefitinib
In the landscape of targeted cancer therapy, the reproducibility of preclinical research is the bedrock upon which clinical translation is built. The EGFR inhibitor Gefitinib (Iressa) stands as a paradigm of targeted treatment, particularly in non-small cell lung cancers (NSCLC) harboring specific activating mutations.[1] However, the journey from a benchtop finding to a clinical reality is fraught with challenges, a primary one being the troubling lack of reproducibility in many preclinical cancer studies.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing and enhancing the reproducibility and robustness of experiments involving Gefitinib. We will move beyond rote protocols to dissect the causality behind experimental choices, creating a self-validating system to ensure the integrity of your findings.
The Core Mechanism: Understanding the EGFR Signaling Axis and Gefitinib's Action
Gefitinib is a selective, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] In normal physiology, ligand binding (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[6][7]
In certain cancers, particularly a subset of NSCLC, specific activating mutations in the EGFR gene—most commonly deletions in exon 19 or the L858R point mutation in exon 21—lead to constitutive, ligand-independent activation of the kinase.[1] This renders the cancer cells "addicted" to EGFR signaling for their survival. Gefitinib exploits this dependency by blocking the ATP-binding site, thereby inhibiting autophosphorylation and shutting down these aberrant downstream signals, ultimately leading to cell cycle arrest and apoptosis in these sensitive cells.[8]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
A critical factor in experimental variability is the emergence of resistance. The most common mechanism of acquired resistance to first-generation inhibitors like Gefitinib is a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[7][9] This mutation increases the receptor's affinity for ATP, reducing the competitive advantage of Gefitinib and rendering the drug less effective.[4] The presence or absence of this mutation is a primary determinant of cellular response and a key variable to control for in experimental design.
Pillar 1: Deconstructing Sources of Experimental Variability
The reproducibility of an experiment with Gefitinib is only as strong as its weakest link. Variability can arise from biological, technical, and analytical sources. Acknowledging and controlling these factors is paramount.
The Biological Variable: The Cell Line
The single most significant source of variability is the biological model itself. Cancer cell lines are notoriously unstable and prone to change.[10]
-
Genetic Identity and Purity: Cell line misidentification and cross-contamination are rampant problems.[3] Experiments performed on a cell line believed to be, for example, the EGFR-mutant HCC827, but which is actually the EGFR wild-type A549, will yield fundamentally incorrect and irreproducible results. Routine cell line authentication via Short Tandem Repeat (STR) profiling is non-negotiable.
-
EGFR Mutation Status: The sensitivity of a cell line to Gefitinib is overwhelmingly dictated by its EGFR mutation status.[11] As shown in Table 1, IC50 values can differ by several orders of magnitude between sensitive (e.g., PC-9, HCC827) and resistant (e.g., H1975, A549) lines. Any ambiguity in the mutation status of your cell line invalidates the experiment.
-
Passage Number and Genetic Drift: Continuous passaging can lead to genetic and phenotypic drift.[10] A cell line at passage 5 may respond differently than the same line at passage 30. It is crucial to use low-passage cells from a validated source (e.g., ATCC) and establish a clear standard operating procedure for cell banking and passage limits.
-
Mycoplasma Contamination: This common, often undetected contamination can profoundly alter cellular metabolism, proliferation, and drug response, representing a major source of spurious data. Regular testing is essential.
The Technical Variable: The Assay
The choice and execution of an assay can dramatically influence the perceived efficacy of Gefitinib.
-
Cell Viability/Cytotoxicity Assays (IC50 Determination):
-
Seeding Density: Too few cells may lead to poor signal, while too many can result in nutrient depletion and contact inhibition, altering growth rates and drug response.
-
Assay Duration: An incubation time of 72 hours is common, but this is an arbitrary parameter.[12] Different cell lines have different doubling times, which significantly impacts endpoint viability readouts.[13]
-
Assay Chemistry: Tetrazolium-based assays (e.g., MTT) measure metabolic activity, while ATP-based assays (e.g., CellTiter-Glo) measure ATP content. Each has its own confounders. For instance, compounds that alter cellular metabolism without killing the cell can interfere with MTT readouts.
-
-
Biochemical Kinase Assays:
-
ATP Concentration: Since Gefitinib is an ATP-competitive inhibitor, the concentration of ATP in the assay is a critical parameter.[4][14] Assays run at low, non-physiological ATP concentrations may overestimate the potency of an inhibitor. For robust profiling, it is recommended to perform assays at or near physiological ATP levels (typically ~1 mM).[14]
-
The Analytical Variable: The Metric
How data is analyzed can either clarify or obscure the true biological effect.
-
A More Robust Alternative: Growth Rate Inhibition (GR) Metrics: GR metrics, developed to address the shortcomings of the IC50, normalize for differences in cell proliferation rates.[13] This approach quantifies the drug effect on the growth rate, providing a more stable and biologically relevant measure of drug sensitivity that is less susceptible to variations in experimental conditions like seeding density and assay duration.[15]
Pillar 2: Comparative Protocols for a Self-Validating Workflow
A robust experimental design does not rely on a single data point. It builds a case by correlating results from orthogonal assays that validate each other. Here, we compare two essential experimental workflows: determining cellular sensitivity and confirming on-target mechanism of action.
Workflow 1: Quantifying Cellular Sensitivity
The goal is to accurately measure the effect of Gefitinib on cell proliferation. We present a standard protocol for determining an IC50 value and an alternative analysis for calculating the more robust GR50 value.
Figure 2: General experimental workflow for a cell viability assay.
Protocol 2.1: Standard Cell Viability Assay (MTT)
This protocol outlines the steps for a typical MTT assay to determine the IC50 of Gefitinib.[12][16]
-
Cell Seeding:
-
Harvest authenticated, mycoplasma-free cells (e.g., HCC827) during the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Include wells for a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
Gefitinib Treatment:
-
Prepare a 2X serial dilution series of Gefitinib in culture medium from a concentrated stock (e.g., in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various Gefitinib concentrations.
-
Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.1%).[11]
-
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.[12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis (IC50):
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot percent viability against the log of Gefitinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Table 1: Comparison of Gefitinib IC50 Values Across NSCLC Cell Lines
This table summarizes representative IC50 data, illustrating the critical importance of EGFR mutation status on drug sensitivity. Note that values can vary between studies due to differing experimental conditions.[11]
| Cell Line | Cancer Type | EGFR Mutation Status | Representative IC50 Range | Reference(s) |
| PC-9 | NSCLC | Exon 19 Deletion (Sensitive) | 13 - 77 nM | [11][12] |
| HCC827 | NSCLC | Exon 19 Deletion (Sensitive) | ~13 nM | [11][12] |
| H3255 | NSCLC | L858R (Sensitive) | 3 - 40 nM | [11][12] |
| A549 | NSCLC | Wild-Type (Resistant) | > 6 µM | [12] |
| H1650 | NSCLC | Exon 19 Deletion (Resistant*) | ~31 µM | [11][17] |
| H1975 | NSCLC | L858R, T790M (Resistant) | > 5 µM | [11][17] |
*H1650 is an example of primary resistance despite an activating EGFR mutation, often attributed to PTEN loss.
Workflow 2: Confirming On-Target Activity via Western Blot
A change in cell viability should be directly linked to the drug's intended mechanism. Western blotting allows for the direct visualization of Gefitinib's effect on EGFR and its downstream signaling proteins. A decrease in the phosphorylation of these targets confirms that the observed cytotoxicity is due to on-target pathway inhibition.
Protocol 2.2: Western Blot for EGFR Pathway Modulation
This protocol details the steps to assess the phosphorylation status of EGFR, AKT, and ERK.[8][11]
-
Cell Culture and Treatment:
-
Seed cells (e.g., PC-9) in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat the cells with Gefitinib at relevant concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-6 hours).[8]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH is essential.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Expected Outcome: In sensitive cells, a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK should be observed, while total protein levels remain unchanged.
-
Pillar 3: A Framework for Designing Self-Validating Experiments
Figure 3: Logical framework for a self-validating Gefitinib experiment.
Core Requirements for Robustness:
-
Establish a Solid Foundation: Before any drug is added, ensure your biological system is validated. This means using STR-profiled, mutation-verified, mycoplasma-free, low-passage cells. This step alone eliminates a huge source of irreproducibility.
-
Incorporate Biological Controls: Every single experiment should include, at a minimum, a known sensitive cell line (e.g., PC-9) and a known resistant cell line (e.g., H1975). These serve as internal controls for assay performance and drug activity. If the sensitive line doesn't respond or the resistant line does, it signals a problem with the experiment itself.
-
Validate Phenotype with Mechanism: Do not rely solely on a phenotypic outcome like cell death. The observed effect (e.g., a low GR50 value in PC-9 cells) must be validated by demonstrating on-target activity (e.g., a corresponding decrease in p-EGFR). This orthogonal approach confirms that the drug is working as expected and the phenotype is not an artifact.
-
Embrace Transparent Reporting: For a study to be reproducible by others, all critical parameters must be reported: the source of the cell lines, their passage number, the specific catalog numbers for antibodies and key reagents, the exact assay conditions, and the data analysis methods used.
By rigorously controlling for biological and technical variables and designing experiments with built-in validation, researchers can significantly enhance the reliability of their findings with Gefitinib. This commitment to scientific integrity is essential for building a robust foundation of preclinical data that can confidently support the development of next-generation cancer therapies.
References
-
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004). Clinical Cancer Research. [Link]
-
Gefitinib - Wikipedia. Wikipedia. [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (2015). National Center for Biotechnology Information. [Link]
-
The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2010). ERS Publications. [Link]
-
What is the mechanism of Gefitinib? - Patsnap Synapse. (2024). Patsnap. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
-
Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. (2005). PNAS. [Link]
-
Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs - AACR Journals. (2006). AACR Journals. [Link]
-
Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed. (2010). National Center for Biotechnology Information. [Link]
-
Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed. (2006). National Center for Biotechnology Information. [Link]
-
Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal... - ResearchGate. ResearchGate. [Link]
-
Full article: Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay - Taylor & Francis. (2018). Taylor & Francis Online. [Link]
-
On the low reproducibility of cancer studies - PMC - NIH. (2016). National Center for Biotechnology Information. [Link]
-
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A comparative analysis of different synthesis routes for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride
A Comparative Guide to the Synthesis of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride
Abstract
(4-Ethyl-2-fluorophenyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized as intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of the ethyl and fluorine substituents on the phenyl ring presents unique challenges and opportunities in its synthesis. This guide provides a comparative analysis of the two most prevalent synthetic strategies for preparing (4-Ethyl-2-fluorophenyl)methanamine hydrochloride: the Reductive Amination Pathway starting from 4-ethyl-2-fluorobenzaldehyde, and the Nitrile Reduction Pathway commencing with 4-ethyl-2-fluorobenzonitrile. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a critical evaluation of their respective advantages and limitations in terms of yield, scalability, safety, and operational complexity.
Introduction
The synthesis of substituted benzylamines is a cornerstone of modern organic and medicinal chemistry. The target molecule, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, incorporates a fluorine atom ortho to the benzylic amine, which can significantly influence the molecule's conformational preference and basicity, and an ethyl group at the para position. These features make it a desirable intermediate for drug discovery programs. The selection of an optimal synthetic route is paramount and depends heavily on the desired scale, available starting materials, and safety considerations. This document compares two robust and logically distinct approaches to this target.
Route 1: The Reductive Amination Pathway
This pathway is a classic and highly versatile method for amine synthesis, proceeding through the formation of an intermediate imine from an aldehyde, which is then reduced in situ to the desired amine.[1][2] The overall strategy is advantageous due to the generally mild reaction conditions and the commercial availability of a wide range of reducing agents.
Figure 1: Workflow for the Reductive Amination Pathway.
Mechanistic Considerations
Reductive amination is a two-stage process occurring in a single pot.[1][3]
-
Imine Formation: The aldehyde (4-ethyl-2-fluorobenzaldehyde) reacts with an ammonia source (like ammonium chloride or ammonia in methanol) to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. The rate of this step is often pH-dependent and can be accelerated by mild acid catalysis.
-
Reduction: A reducing agent, chosen for its selectivity to reduce the C=N bond of the imine in the presence of the starting aldehyde, reduces the imine to the final primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the aldehyde starting material.[4][5] Catalytic hydrogenation is another powerful alternative, especially for larger-scale operations.
Experimental Protocol: Reductive Amination
Step A: Synthesis of 4-Ethyl-2-fluorobenzaldehyde (Protocol adapted from analogous formylation reactions.)
-
To a stirred solution of 1-ethyl-3-fluorobenzene (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add titanium tetrachloride (TiCl₄, 1.2 equiv.) dropwise.
-
After stirring for 15 minutes, add dichloromethyl methyl ether (1.1 equiv.) dropwise, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-ethyl-2-fluorobenzaldehyde.
Step B: Synthesis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (Protocol based on established reductive amination procedures.)[4][5]
-
Dissolve 4-ethyl-2-fluorobenzaldehyde (1.0 equiv.) and ammonium chloride (NH₄Cl, 1.5 equiv.) in methanol (MeOH).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude free base amine.
-
Dissolve the crude amine in a minimal amount of isopropanol (IPA) or diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (4-Ethyl-2-fluorophenyl)methanamine hydrochloride as a white solid.
Route 2: The Nitrile Reduction Pathway
This approach involves the synthesis of a benzonitrile intermediate, which is subsequently reduced to the benzylamine. This route is often favored in large-scale synthesis due to the lower cost of starting materials and the high efficiency of nitrile reduction methods.
Figure 2: Workflow for the Nitrile Reduction Pathway.
Mechanistic Considerations
The key transformation in this pathway is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).
-
Catalytic Hydrogenation: This is a common industrial method. Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the C≡N triple bond is sequentially hydrogenated. The reaction is often performed in an alcoholic solvent, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts.
-
Chemical Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) are extremely effective for reducing nitriles to primary amines.[6] The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the resulting imine-aluminum complex. An aqueous workup is required to hydrolyze the complex and liberate the amine. Borane complexes (e.g., BH₃-THF) can also be used and may offer different chemoselectivity.[7]
Experimental Protocol: Nitrile Reduction
Step A: Synthesis of 4-Ethyl-2-fluorobenzonitrile (Protocol adapted from analogous Rosenmund-von Braun reactions.)
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-bromo-1-ethyl-2-fluorobenzene (1.0 equiv.), copper(I) cyanide (CuCN, 1.2 equiv.), and anhydrous N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approx. 150-160 °C) and maintain for 12-24 hours. Monitor the reaction's progress by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Stir vigorously for 1 hour, then extract the product with toluene or ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to afford 4-ethyl-2-fluorobenzonitrile.
Step B: Synthesis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (via LiAlH₄ Reduction)
-
To a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-ethyl-2-fluorobenzonitrile (1.0 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C and quench it carefully using the Fieser workup method: sequentially add water (X mL), then 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude free base amine.
-
Perform the salt formation as described in Route 1, Step B, procedures 9-11 to obtain the final hydrochloride product.
Comparative Analysis
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction |
| Overall Yield | Typically Good (60-80%) | Generally Good to Excellent (65-85%) |
| Number of Steps | 3 (Formylation, Amination, Salt) | 3 (Cyanation, Reduction, Salt) |
| Starting Materials | 1-ethyl-3-fluorobenzene | 4-bromo-1-ethyl-2-fluorobenzene |
| Key Reagents | NaBH(OAc)₃ or H₂/Catalyst | CuCN, LiAlH₄ or H₂/Catalyst |
| Safety & Hazards | - Aldehyde can be an irritant.- Borohydrides are flammable. | - High Hazard: CuCN is highly toxic.- LiAlH₄ is pyrophoric and reacts violently with water. |
| Scalability | Good; Catalytic hydrogenation is well-suited for large scale. | Excellent; Often preferred for industrial scale, but requires specialized handling for hazardous reagents. |
| Byproducts/Purity | Risk of secondary amine or alcohol byproduct. | Risk of secondary amine byproduct (suppressed with NH₃). Workup can be challenging. |
| Versatility | High; applicable to a wide range of aldehydes and ketones. | High; nitriles are common intermediates. |
Scientific & Practical Insights
-
Expertise & Causality : The choice between these routes is a classic process chemistry decision. The Reductive Amination Pathway is often preferred in a discovery or lab-scale setting.[5] The reagents, particularly NaBH(OAc)₃, are relatively safe and easy to handle, and the reaction conditions are mild, which is beneficial if other sensitive functional groups are present in a more complex analogue.[4] The primary challenge lies in the efficient synthesis of the aldehyde precursor, which may have its own multi-step sequence.
-
Trustworthiness & Scalability : The Nitrile Reduction Pathway , while involving more hazardous materials like copper cyanide and LiAlH₄, is frequently more economical and robust for large-scale production. The Rosenmund-von Braun reaction is a powerful C-C bond-forming reaction, and catalytic hydrogenation of the nitrile is a highly efficient and clean transformation on an industrial scale. The use of LiAlH₄ is less common at scale due to safety and workup issues, with catalytic hydrogenation being the preferred method. The stringent safety protocols required for this route are a testament to its self-validating nature in a controlled manufacturing environment.
Conclusion
Both the Reductive Amination and Nitrile Reduction pathways represent viable and effective strategies for the synthesis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.
-
For laboratory-scale synthesis and rapid analogue generation , where safety and ease of handling are prioritized, the Reductive Amination Pathway is the recommended approach. Its operational simplicity and the mildness of the key transformation make it highly attractive.
-
For large-scale, cost-effective manufacturing , the Nitrile Reduction Pathway is superior, provided the necessary engineering controls and safety protocols are in place to handle the hazardous reagents involved. Its convergence and potential for high throughput via catalytic hydrogenation make it the industrial method of choice.
The final decision must be guided by a thorough assessment of the specific project goals, scale, available resources, and safety infrastructure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
